4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Description
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Properties
IUPAC Name |
4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NS/c12-5-9-6-17-10(16-9)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWNNZROJKFRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371489 | |
| Record name | 4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135873-35-7 | |
| Record name | 4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
CAS Number: 135873-35-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in numerous biologically active molecules, and its derivatives have shown a wide range of pharmacological activities. This document consolidates the available chemical data, a representative synthesis protocol, and contextual information on the potential biological significance of this class of compounds.
It is important to note that while the physicochemical properties of the target compound are available, specific experimental biological data, including its mechanism of action and associated signaling pathways, are not extensively reported in the public domain. The experimental protocols and potential biological activities described herein are based on established methodologies for analogous thiazole derivatives.
Physicochemical Properties
The known quantitative data for this compound are summarized in the table below. This information is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 135873-35-7 | N/A |
| Molecular Formula | C₁₁H₇ClF₃NS | N/A |
| Molecular Weight | 277.69 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 83-87 °C | N/A |
| Boiling Point | 345.7 °C at 760 mmHg | N/A |
| Density | 1.46 g/cm³ | N/A |
| Solubility | Soluble in methanol, ethanol, and dichloromethane | N/A |
Synthesis Methodology: Hantzsch Thiazole Synthesis
The most common and versatile method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. For the synthesis of this compound, the likely precursors are 4-(trifluoromethyl)thiobenzamide and 1,3-dichloroacetone.
While the specific experimental protocol from the primary literature citing this exact compound (patent WO2004/6924 A1) could not be retrieved in its entirety, a representative procedure based on established Hantzsch synthesis protocols is provided below.
Representative Experimental Protocol
Reaction: Condensation of 4-(trifluoromethyl)thiobenzamide with 1,3-dichloroacetone.
Materials:
-
4-(trifluoromethyl)thiobenzamide (1.0 equivalent)
-
1,3-dichloroacetone (1.1 equivalents)
-
Ethanol (or a similar suitable solvent)
-
Sodium bicarbonate (for work-up)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)thiobenzamide (1.0 eq) and ethanol.
-
Stir the mixture until the thioamide is fully dissolved.
-
Add 1,3-dichloroacetone (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Note: This is a generalized protocol. Reaction conditions such as solvent, temperature, and reaction time may need to be optimized for best results.
Potential Biological Activities and Signaling Pathways (Contextual)
Derivatives of 2-phenylthiazole have been investigated for a variety of biological activities, including:
-
Anticancer Activity: Some thiazole derivatives have been shown to inhibit tumor cell growth through various mechanisms, such as the inhibition of protein kinases or tubulin polymerization.
-
Antimicrobial Activity: The thiazole scaffold is present in several antimicrobial agents, and novel derivatives are frequently screened for antibacterial and antifungal properties.
-
Anti-inflammatory Activity: Certain thiazole-containing compounds have demonstrated anti-inflammatory effects, often through the inhibition of key enzymes in inflammatory pathways like cyclooxygenase (COX).
It is crucial to emphasize that these are potential areas of interest based on the activity of analogous compounds. Rigorous biological evaluation of this compound is required to determine its specific pharmacological profile and mechanism of action.
Visualizations
Hantzsch Thiazole Synthesis Workflow
The following diagram illustrates the general workflow for the Hantzsch synthesis of a 2,4-disubstituted thiazole, which is the representative method for preparing the title compound.
literature review on trifluoromethylphenyl thiazole derivatives
An In-depth Technical Guide on Trifluoromethylphenyl Thiazole Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction
The thiazole ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including the essential vitamin B1 (thiamine).[1][2] Its unique structural and electronic properties make it a privileged pharmacophore in medicinal chemistry. When combined with a trifluoromethylphenyl moiety, the resulting derivatives often exhibit enhanced biological potency, metabolic stability, and lipophilicity.[3][4] The trifluoromethyl (CF3) group is a powerful bioisostere for other groups like chlorine and methyl, and its strong electron-withdrawing nature can significantly modulate the physicochemical properties of a molecule, leading to improved drug-like characteristics.[4]
This technical guide provides a comprehensive review of recent advancements in the synthesis and biological evaluation of trifluoromethylphenyl thiazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways and experimental workflows. The content covers the significant potential of these compounds as anticancer and antimicrobial agents, highlighting their mechanisms of action and structure-activity relationships.[5][6][7]
Synthesis of Trifluoromethylphenyl Thiazole Derivatives
The construction of the thiazole ring is most commonly achieved through the Hantzsch thiazole synthesis. This method typically involves the condensation reaction between an α-haloketone and a thioamide. Variations of this method, along with other novel synthetic strategies, have been employed to generate diverse libraries of trifluoromethylphenyl thiazole derivatives.[2][8]
General Synthetic Workflow: Hantzsch Thiazole Synthesis
The diagram below illustrates the fundamental workflow of the Hantzsch synthesis for preparing 2,4-disubstituted thiazole derivatives, a common method for creating the compounds discussed herein.
Caption: General workflow for Hantzsch thiazole synthesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis of specific trifluoromethylphenyl thiazole derivatives as reported in the literature.
Protocol 1: Synthesis of N-(4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-yl)benzamide[5]
This protocol describes the synthesis of a thiazole derivative investigated for its activity as an inhibitor of metastatic cancer cell migration.
-
Starting Materials: 2-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one and Benzoylthiourea.
-
Procedure:
-
A mixture of 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) and benzoylthiourea (1.1 eq) in ethanol is heated to reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude solid is washed with cold ethanol and then dried under vacuum to yield the pure product.
-
-
Characterization Data:
Protocol 2: Synthesis of 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione[10]
This procedure outlines the synthesis of a thiazolo[4,5-d]pyrimidine derivative evaluated for anticancer activity.
-
Step 1: Synthesis of 2-amino-4-(trifluoromethyl)thiazole-5-carboxamides.
-
This intermediate is prepared in a one-pot reaction from sulfur, 2-cyanoacetamide, and an appropriate isothiocyanate, following a previously reported procedure.[9]
-
-
Step 2: Cyclization to form the thiazolo[4,5-d]pyrimidine core.
-
The amino-thiazole carboxamide is treated with a cyclizing agent (e.g., triethyl orthoformate) to form the pyrimidine ring.
-
-
Step 3: Chlorination.
-
The resulting 7-oxo derivative is treated with a chlorinating agent like phosphoryl chloride (POCl₃) to yield the final 7-chloro product.
-
-
Characterization: The final structure is confirmed by spectroscopic methods (NMR, IR) and elemental analysis.[9]
Biological Activities and Quantitative Data
Trifluoromethylphenyl thiazole derivatives have demonstrated a wide spectrum of biological activities, most notably as anticancer and antimicrobial agents.[10][11][12]
Anticancer Activity
These compounds combat cancer through various mechanisms, including cytotoxicity, inhibition of cell migration, and interference with key signaling pathways.[5][7][13]
Table 1: Anticancer Activity of Selected Trifluoromethylphenyl Thiazole Derivatives
| Compound ID | Target/Assay | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 5p | Cell Migration Inhibition | MDA-MB-231 | 24 nM | [5][14] |
| 3b | Cytotoxicity | C32 (Melanoma) | 24.4 µM | [3] |
| 3b | Cytotoxicity | A375 (Melanoma) | 25.4 µM | [3] |
| 4c | Cytotoxicity | MCF-7 (Breast) | 2.57 µM | [7] |
| 4c | Cytotoxicity | HepG2 (Liver) | 7.26 µM | [7] |
| 4c | Kinase Inhibition | VEGFR-2 | 0.15 µM | [7] |
| 19c | Cytotoxicity | KM-12 (Colon) | 0.17 µM | [13] |
| 19c | Kinase Inhibition | TrkA | 1.6 nM | [13] |
Antimicrobial Activity
The incorporation of the trifluoromethylphenyl moiety has also led to the development of potent antibacterial and antifungal agents.[6][15]
Table 2: Antimicrobial Activity of Selected Trifluoromethyl-Containing Derivatives
| Compound ID | Target Organism | Activity (MIC) | Reference |
| 13 | MRSA | 3.12 µg/mL | [6] |
| 2a-c | S. aureus | 1–2 µg/mL | [8] |
| 2a-c | Gram-positive pathogens | 1–64 µg/mL | [8] |
Signaling Pathways and Mechanisms of Action
Understanding the mechanism by which these derivatives exert their biological effects is paramount for rational drug design. Several compounds have been identified as inhibitors of critical signaling pathways involved in cancer progression.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain thiazole derivatives have been shown to inhibit this receptor.[7]
Caption: Inhibition of the VEGFR-2 signaling cascade by thiazole derivatives.
TrkA Signaling Pathway Inhibition
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF), plays a role in neuronal survival and differentiation. However, its aberrant activation is implicated in various cancers. Phenyl thiazole/triazole derivatives have been developed as selective TrkA inhibitors.[13]
Caption: Inhibition of the TrkA signaling pathway by phenyl thiazole derivatives.
Topoisomerase II Inhibition
Some thiazole derivatives function as anticancer agents by inhibiting Topoisomerase II, an essential enzyme that alters DNA topology to facilitate processes like replication and transcription. Inhibitors trap the enzyme-DNA complex, leading to double-strand breaks and apoptosis.[16]
Caption: Mechanism of Topoisomerase II inhibition leading to apoptosis.
Conclusion
Trifluoromethylphenyl thiazole derivatives represent a highly promising class of compounds in modern drug discovery. The strategic incorporation of the trifluoromethylphenyl group onto the versatile thiazole scaffold has yielded potent anticancer and antimicrobial agents with diverse mechanisms of action. The quantitative data clearly demonstrate activities in the nanomolar to low-micromolar range against various cancer cell lines and microbial pathogens.[3][5][7][8][13] Future research should continue to explore the structure-activity relationships of this scaffold, optimize pharmacokinetic properties, and further elucidate the specific molecular targets to advance these promising candidates through the drug development pipeline.
References
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. Design, synthesis and anti-tumor efficacy of novel phenyl thiazole/triazole derivatives as selective TrkA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of New Pyrazole & Thiazole Derivatives as Antimicrobial and Anticancer Agents - ProQuest [proquest.com]
- 16. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Predicted Biological Activity of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound, 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. While direct experimental data for this specific molecule is not extensively available in current literature, this document aggregates and analyzes data from structurally similar thiazole derivatives to forecast its potential pharmacological profile. The core focus is on its predicted anticancer and anti-inflammatory properties, supported by detailed experimental protocols for in vitro and in vivo validation. Furthermore, this guide elucidates potential mechanisms of action by illustrating key signaling pathways, namely the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Nuclear Factor-kappa B (NF-κB) pathways, which are known to be modulated by analogous thiazole-containing compounds. All quantitative data from related compounds are presented in structured tables for comparative analysis, and conceptual diagrams are provided to visualize experimental workflows and signaling cascades.
Introduction
The 1,3-thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The incorporation of a trifluoromethylphenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. This guide focuses on the specific derivative, this compound, a compound of significant interest for its potential therapeutic applications. Although direct studies on this molecule are limited, a wealth of information on analogous structures allows for a predictive analysis of its biological functions. This document serves as a foundational resource for researchers aiming to investigate and develop this promising compound further.
Predicted Anticancer Activity
Thiazole derivatives bearing a trifluoromethylphenyl moiety have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to interfere with key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data from Structurally Similar Compounds
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various trifluoromethyl- and phenyl-substituted thiazole derivatives against several human cancer cell lines. This data provides a benchmark for the anticipated potency of this compound.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 25.4 | [1] |
| C32 (Melanoma) | 24.4 | [1] | |
| DU145 (Prostate) | Not specified | [1] | |
| MCF-7 (Breast) | Not specified | [1] | |
| Phenylthiazolyl-7-azaindole Derivatives | Various (NCI-60 panel) | Micromolar to Nanomolar | [2] |
| Thiazole-based VEGFR-2 Inhibitors | MDA-MB-231 (Breast) | Good inhibitory activity | [3] |
| Thiadiazole-based VEGFR-2 Inhibitors | MCF-7 (Breast) | 6.13 | [4] |
Potential Mechanism of Action: VEGFR-2 Signaling Pathway
Several studies suggest that trifluoromethylphenyl-thiazole derivatives may exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[3][5][6] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels, thereby limiting tumor growth and metastasis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Predicted Anti-inflammatory Activity
Thiazole derivatives have also been recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Quantitative Data from Structurally Similar Compounds
The following table presents the anti-inflammatory activity of various thiazole-containing compounds, which suggests the potential of this compound as an anti-inflammatory agent.
| Compound Class | Assay | Activity | Reference |
| Phenyl thiazole derivatives | Carrageenan-induced paw edema | Appreciable anti-inflammatory activity | [7] |
| Thiazole/oxazole substituted benzothiazole | Carrageenan-induced paw edema | Most active compound showed better activity than reference drug | [8] |
| 6-Aryltriazolo[3,4-b][9][10][11]thiadiazole derivatives | Carrageenan-induced paw edema | Identified hit compounds with anti-exudative activity | [12] |
Potential Mechanism of Action: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Inhibition of this pathway by thiazole derivatives can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[9][11]
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Workflow:
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpmr.com [wjpmr.com]
- 8. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-ĸB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1,3,4]thiadiazole Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Mechanism of Action of Trifluoromethyl-Containing Thiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds represents a powerful strategy in modern medicinal chemistry. This is due to the unique properties conferred by the CF₃ group, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1][2] Thiazole, a versatile five-membered heterocyclic ring, is a common scaffold in a variety of biologically active compounds. When combined, the trifluoromethyl-containing thiazole core structure gives rise to a class of molecules with significant therapeutic potential, demonstrating a broad range of activities including anticancer, antimicrobial, and enzyme inhibitory effects.
This technical guide provides an in-depth exploration of the mechanisms of action of trifluoromethyl-containing thiazoles. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support researchers and drug development professionals in this promising area.
Core Mechanisms of Action
Trifluoromethyl-containing thiazoles exert their biological effects through various mechanisms, primarily by interacting with specific enzymes and modulating key signaling pathways. The strong electron-withdrawing nature of the trifluoromethyl group often plays a crucial role in these interactions.
Anticancer Activity
A significant body of research has focused on the anticancer properties of trifluoromethyl-containing thiazoles, particularly derivatives of thiazolo[4,5-d]pyrimidine. These compounds have been shown to inhibit cancer cell proliferation through multiple mechanisms.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.[3][4] Certain trifluoromethyl-containing thiazoles have been identified as potent inhibitors of this pathway. For instance, Alpelisib, a FDA-approved drug for breast cancer, contains a trifluoromethyl-pyridinyl-aminothiazole moiety and functions as a PI3K inhibitor.[5]
The proposed mechanism involves the trifluoromethyl-containing thiazole derivative binding to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. This, in turn, inhibits the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis.
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[6] Rapidly proliferating cancer cells are highly dependent on this pathway, making DHODH an attractive target for cancer therapy. Several studies have reported trifluoromethyl-containing compounds as inhibitors of DHODH.[6][7] The inhibition of DHODH by these thiazole derivatives leads to the depletion of pyrimidine nucleotides, which in turn arrests DNA replication and cell division in cancer cells.
Fascin is an actin-bundling protein that plays a crucial role in cell migration and invasion, processes that are central to cancer metastasis. Overexpression of fascin is correlated with poor prognosis in several cancers. Some trifluoromethyl-containing thiazole derivatives have been shown to inhibit the actin-bundling activity of fascin, thereby reducing cancer cell motility.[8]
Antimicrobial and Antifungal Activity
Trifluoromethyl-containing thiazoles have also demonstrated significant activity against a range of microbial and fungal pathogens.[9][10] The presence of the trifluoromethyl group often enhances the antimicrobial potency of the thiazole scaffold.[9]
The proposed mechanisms of antimicrobial action include:
-
Inhibition of DNA Gyrase: Some compounds have been suggested to target bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[9]
-
Inhibition of Secretory Aspartyl Proteinase: In fungi, the inhibition of secretory aspartyl proteinases, which are crucial for virulence, has been proposed as a mechanism of action.[9]
-
Inhibition of Dihydrofolate Reductase (DHFR): Molecular docking studies have suggested that some trifluoromethyl-containing thiazoles can inhibit DHFR, an enzyme vital for nucleotide synthesis in both bacteria and fungi.[9]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various trifluoromethyl-containing thiazole derivatives.
Table 1: Anticancer Activity of Trifluoromethyl-Containing Thiazolo[4,5-d]pyrimidines
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 3b | C32 (Amelanotic Melanoma) | MTT | 24.4 | [5] |
| A375 (Melanoma) | MTT | 25.4 | [5] | |
| MCF-7 (Breast Cancer) | MTT | - | [5] | |
| DU145 (Prostate Cancer) | MTT | - | [5] | |
| 4c | MCF-7 (Breast Cancer) | MTT | 2.57 ± 0.16 | [11] |
| HepG2 (Liver Cancer) | MTT | 7.26 ± 0.44 | [11] | |
| (R)-HZ00 | - | DHODH Enzyme Assay | 1.0 | [6] |
| HZ00 | - | DHODH Enzyme Assay | 2.2 | [6] |
| (S)-HZ00 | - | DHODH Enzyme Assay | 9.5 | [6] |
Table 2: Antimicrobial and Antifungal Activity of Trifluoromethyl-Containing Thiazoles
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| 8e | S. pyogenes | Microdilution | 4 | [12] |
| S. aureus | Microdilution | 16 | [12] | |
| 8j | E. faecalis | Microdilution | 8-16 | [12] |
| S. pyogenes | Microdilution | 8-16 | [12] | |
| Compound 54 | C. albicans | Microdilution | 200 | [10] |
| Compound 276 | Gram-positive bacteria | Not specified | - | [9] |
| Gram-negative bacteria | Not specified | - | [9] | |
| Fungi | Not specified | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the literature for evaluating the activity of trifluoromethyl-containing thiazoles.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trifluoromethyl-containing thiazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the trifluoromethyl-containing thiazole compounds in complete culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]
DHODH Enzymatic Assay
This assay measures the inhibition of DHODH activity.
Materials:
-
Recombinant human DHODH
-
Trifluoromethyl-containing thiazole compounds (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Dihydroorotate (DHO)
-
Coenzyme Q₁₀ (CoQ₁₀)
-
2,6-dichloroindophenol (DCIP)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer and the diluted compounds. Include a DMSO-only control.
-
Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.
-
Prepare a substrate solution containing DHO, CoQ₁₀, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[6]
F-actin Bundling Assay
This assay assesses the ability of compounds to inhibit the actin-bundling activity of fascin.
Materials:
-
Purified fascin protein
-
G-actin
-
Actin polymerization buffer
-
Trifluoromethyl-containing thiazole compounds (dissolved in DMSO)
-
Ultracentrifuge
-
SDS-PAGE equipment
Procedure:
-
Polymerize G-actin to F-actin by incubation in polymerization buffer.
-
Incubate the F-actin with fascin in the presence of various concentrations of the test compound or DMSO (vehicle control).
-
Centrifuge the samples at low speed to pellet the F-actin bundles.
-
Separate the supernatant and pellet fractions.
-
Analyze the amount of fascin and actin in both fractions by SDS-PAGE. A decrease in the amount of fascin and actin in the pellet fraction in the presence of the compound indicates inhibition of bundling activity.[13]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Trifluoromethyl-containing thiazole compounds (dissolved in DMSO)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[14]
Experimental and Logical Workflows
Visualizing workflows can aid in the planning and execution of research projects.
Conclusion
Trifluoromethyl-containing thiazoles represent a promising class of compounds with diverse and potent biological activities. Their mechanisms of action, primarily centered around the inhibition of key enzymes and modulation of critical signaling pathways, offer multiple avenues for therapeutic intervention in cancer and infectious diseases. The trifluoromethyl group is instrumental in enhancing the pharmacological properties of the thiazole scaffold. This guide provides a foundational understanding of their mechanisms, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in this exciting field of medicinal chemistry.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. F-actin Bundle Sedimentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted 1,3-Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its versatile structure has been a recurring motif in a multitude of natural products and synthetic pharmaceuticals, demonstrating a remarkable range of biological activities. This technical guide provides an in-depth exploration of the historical milestones in the discovery of substituted 1,3-thiazoles, details key synthetic methodologies with experimental protocols, presents a curated summary of their diverse biological activities with quantitative data, and illustrates their significance through key examples.
A Journey Through Time: Key Discoveries in Thiazole Chemistry
The history of the 1,3-thiazole nucleus is a compelling narrative of chemical innovation and therapeutic breakthroughs. From its initial synthesis to its identification in essential vitamins and life-saving antibiotics, the thiazole ring has consistently proven its importance in the scientific landscape.
The journey of sulfathiazole is rooted in the discovery of Prontosil in the early 1930s by German chemist Gerhard Domagk.[1] Subsequent research revealed that Prontosil was metabolized in the body to para-aminobenzenesulfonamide, or sulfanilamide, the active antibacterial compound.[1] This spurred the synthesis of numerous sulfanilamide derivatives, leading to the development of more potent compounds like sulfathiazole.[1]
The thiazole ring is also a crucial component of thiamine (Vitamin B1).[2] Thiamine was the first water-soluble vitamin to be isolated, and its structure, consisting of a pyrimidine and a thiazole ring linked by a methylene bridge, was elucidated in 1936.[3]
Furthermore, the discovery of penicillin by Alexander Fleming in 1928 and its subsequent development revealed a saturated thiazole ring, a thiazolidine, fused to a β-lactam ring as its core structure, which was confirmed in 1945.[4][5] This structural feature is essential for penicillin's antibacterial activity.[5]
Foundational Synthetic Methodologies
The construction of the 1,3-thiazole ring has been achieved through several named reactions, each offering a unique pathway to this important scaffold. The Hantzsch, Cook-Heilbron, and Gabriel syntheses are among the most fundamental and widely utilized methods.
Hantzsch Thiazole Synthesis (1887)
The Hantzsch synthesis is the oldest and most well-known method for preparing thiazoles. It involves the reaction of an α-haloketone with a thioamide.[6]
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a representative example of the Hantzsch synthesis.
-
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry to yield the 2-amino-4-phenylthiazole product.[6]
-
Cook-Heilbron Thiazole Synthesis (1947)
The Cook-Heilbron synthesis is a method for the formation of 5-aminothiazoles by reacting α-aminonitriles with carbon disulfide, dithioacids, or related compounds.[7][8]
Generalized Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole
The following is a generalized procedure based on the principles of the Cook-Heilbron synthesis.
-
Materials:
-
Aminoacetonitrile
-
Carbon Disulfide
-
A suitable solvent (e.g., pyridine or ethanol)
-
Base (if required, e.g., triethylamine)
-
-
Procedure:
-
Dissolve the α-aminonitrile in the chosen solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide to the cooled solution with stirring.
-
If necessary, add a base to facilitate the reaction.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight.
-
The product may precipitate from the reaction mixture or can be isolated by evaporation of the solvent followed by purification, typically by recrystallization.[7][8]
-
Gabriel Thiazole Synthesis (1910)
The Gabriel synthesis involves the reaction of an acylaminoketone with a source of sulfur, most commonly phosphorus pentasulfide, to yield 2,5-disubstituted thiazoles.[6]
Generalized Experimental Protocol: Synthesis of 2-Methyl-5-phenylthiazole
This generalized protocol outlines the Gabriel synthesis.
-
Materials:
-
N-(2-oxo-2-phenylethyl)acetamide (an acylaminoketone)
-
Phosphorus pentasulfide (P₄S₁₀)
-
An inert, high-boiling solvent (e.g., toluene or xylene)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the acylaminoketone and phosphorus pentasulfide in the solvent.
-
Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction mixture by slowly adding it to a stirred solution of aqueous sodium bicarbonate or sodium hydroxide to neutralize the acidic byproducts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to obtain the 2,5-disubstituted thiazole.[6][9]
-
Biological Activities and Structure-Activity Relationships
Substituted 1,3-thiazoles exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The nature and position of substituents on the thiazole ring play a crucial role in determining the potency and selectivity of these compounds.
Antibacterial Activity
Many thiazole derivatives have demonstrated significant antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of thiazole derivatives against various bacterial strains.
| Compound ID | R¹ | R² | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 1a | Phenyl | H | 12.5 | 25 | [7] |
| 1b | 4-Chlorophenyl | H | 6.25 | 12.5 | [7] |
| 1c | 4-Nitrophenyl | H | 3.12 | 6.25 | [7] |
| 2a | Phenyl | CH₃ | 25 | 50 | [7] |
| 2b | 4-Chlorophenyl | CH₃ | 12.5 | 25 | [7] |
Antifungal Activity
The antifungal potential of substituted thiazoles is also well-documented. The table below presents the MIC values of selected thiazole derivatives against pathogenic fungal strains.
| Compound ID | R | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |
| 3a | Phenyl | 15.62 | 31.25 | [5] |
| 3b | 4-Fluorophenyl | 7.81 | 15.62 | [5] |
| 3c | 2,4-Dichlorophenyl | 3.9 | 7.81 | [5] |
Anticancer Activity
Several thiazole-containing compounds have been investigated for their anticancer properties. The following table showcases the half-maximal inhibitory concentration (IC₅₀) values of some thiazole derivatives against human cancer cell lines.
| Compound ID | R | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Reference |
| 4a | H | 15.2 | 21.8 | [10] |
| 4b | 4-OCH₃ | 8.7 | 12.4 | [10] |
| 4c | 4-Cl | 5.1 | 7.9 | [10] |
Conclusion
The 1,3-thiazole scaffold has a rich history and continues to be a fertile ground for the discovery of novel therapeutic agents. The foundational synthetic methods developed over a century ago remain relevant, while modern adaptations continue to expand the accessible chemical space of substituted thiazoles. The extensive and varied biological activities of these compounds, driven by the modular nature of their synthesis, ensure that the 1,3-thiazole ring will remain a privileged structure in drug discovery and development for the foreseeable future. This guide has provided a comprehensive overview of the key historical developments, synthetic protocols, and biological activities of substituted 1,3-thiazoles, offering a valuable resource for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. iycr2014.org [iycr2014.org]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Quantum Chemical Calculations for Trifluoromethylphenyl Thiazoles: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to the study of trifluoromethylphenyl thiazoles. This class of compounds is of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by the trifluoromethyl and thiazole moieties, which can enhance metabolic stability, lipophilicity, and biological activity. This document details the computational methodologies, presents key quantitative data from theoretical studies, and offers a standardized workflow for researchers aiming to leverage in silico techniques for the rational design of novel therapeutic agents based on the trifluoromethylphenyl thiazole scaffold.
Introduction
The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, is a cornerstone of modern drug design. The -CF3 group's strong electron-withdrawing nature can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] When combined with the thiazole ring, a heterocyclic scaffold present in numerous pharmaceuticals, the resulting trifluoromethylphenyl thiazole derivatives present a promising area for therapeutic innovation.[2][3]
Quantum chemical calculations have become indispensable tools in computational chemistry and drug discovery, allowing for the in silico prediction of molecular geometry, electronic structure, and spectroscopic properties.[1] These methods provide a deeper understanding of structure-activity relationships (SAR), guiding the synthesis and evaluation of new chemical entities. This guide focuses on the application of Density Functional Theory (DFT) to elucidate the properties of trifluoromethylphenyl thiazoles.
Core Concepts in Quantum Chemical Calculations
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT is frequently employed to calculate various molecular descriptors that correlate with a compound's biological activity.
Key properties calculated for trifluoromethylphenyl thiazoles include:
-
Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to the lowest energy state.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[4][5]
-
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (σ) are derived from HOMO and LUMO energies and provide insights into the molecule's reactivity and stability.[4][5]
-
Thermochemical Parameters: Properties like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) can be calculated to assess the antioxidant potential and metabolic stability of the compounds.[6][7]
Methodologies and Protocols
The following sections detail a typical workflow and protocol for performing DFT calculations on trifluoromethylphenyl thiazole derivatives, based on methodologies reported in the literature.[4][8][9]
Computational Workflow
A standard computational workflow for analyzing trifluoromethylphenyl thiazoles is depicted below. This process begins with the initial design of the molecule and proceeds through geometry optimization, property calculation, and analysis, often culminating in more advanced simulations like molecular docking.
Protocol for DFT Calculations
This protocol outlines the steps for performing a standard DFT calculation using a program like Gaussian.[1][8]
-
Molecule Building: Construct the trifluoromethylphenyl thiazole isomer of interest using a molecular modeling software (e.g., GaussView).
-
Input File Generation:
-
Calculation Type: Specify Opt Freq for geometry optimization followed by a frequency calculation to confirm a true energy minimum.
-
Method and Basis Set: Choose a functional and basis set. A common and well-balanced choice is the B3LYP functional with the 6-311G(d,p) or 6-311++G(d,p) basis set.[6][8] The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing molecules with electronegative atoms like fluorine and sulfur.[1]
-
Charge and Multiplicity: Define the molecule's charge (typically 0 for neutral molecules) and spin multiplicity (1 for a closed-shell singlet state).
-
Coordinates: Provide the Cartesian coordinates of all atoms.
-
-
Execution: Run the calculation using the appropriate software package.
-
Output Analysis:
-
Optimization Convergence: Verify that the geometry optimization has converged successfully.
-
Vibrational Frequencies: Check the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
Data Extraction: Extract the energies of the HOMO and LUMO, dipole moment, Mulliken charges, and other desired properties from the output file.
-
The logical relationship between the theoretical framework and the computational execution is illustrated below.
Quantitative Data Summary
The following tables summarize representative quantum chemical parameters calculated for various thiazole derivatives, providing a baseline for comparison. The exact values for specific trifluoromethylphenyl thiazoles will vary based on the substitution pattern.
Table 1: Frontier Molecular Orbital Energies and Energy Gaps
| Compound Class | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) | Reference |
| Thiazole Derivatives | B3LYP/6-311G(d,p) | -5.54 to -7.44 | - | - | [5] |
| Thiazole Derivatives | B3LYP/6-31G* | - | - | 4.35 - 5.17 | [2] |
| Thiazole Derivatives | B3LYP/6-311G(d,p) | - | - | 3.54 - 4.12 | [4] |
| TFMP Derivatives | B3LYP/6-311++G(d,p) | - | - | Varies by isomer | [6] |
Note: Direct comparison requires identical methods and basis sets. This table illustrates typical value ranges.
Table 2: Global Reactivity Descriptors
| Compound Class | Method/Basis Set | Hardness (η) | Softness (σ) | Electronegativity (χ) | Reference |
| Thiazole Derivatives | B3LYP/6-311G(d,p) | 1.77 - 2.06 | 0.48 - 0.56 | 3.48 - 4.14 | [4] |
| Thiazole Derivatives | B3LYP/6-31G(d,p) | Varies | Varies | Varies | [9] |
Applications in Drug Development
Quantum chemical calculations on trifluoromethylphenyl thiazoles directly support drug development efforts in several ways:
-
SAR Elucidation: By correlating calculated electronic properties with experimentally observed biological activity, researchers can build robust SAR models. For example, a lower HOMO-LUMO gap may indicate higher reactivity, which could be linked to increased efficacy or toxicity.[10]
-
Metabolic Stability Prediction: Calculation of bond dissociation energies can help identify the most labile bonds in a molecule, predicting potential sites of metabolism.
-
Lead Optimization: In silico modification of a lead compound (e.g., changing the substitution pattern on the phenyl ring) and subsequent recalculation of its properties can guide synthetic efforts toward molecules with improved activity and pharmacokinetic profiles.
-
Molecular Docking Preparation: An accurately optimized geometry from DFT is the essential starting point for molecular docking studies, which predict the binding mode and affinity of a ligand to a biological target.[10][11]
Conclusion
Quantum chemical calculations, particularly DFT, provide a powerful and cost-effective framework for investigating the properties of trifluoromethylphenyl thiazoles. These computational methods yield valuable insights into molecular structure, stability, and reactivity, thereby accelerating the drug discovery and development process. By integrating these theoretical calculations with experimental synthesis and biological evaluation, researchers can more efficiently design and optimize novel therapeutic agents. This guide provides the foundational knowledge and protocols for scientists to apply these techniques to their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ajol.info [ajol.info]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Derivatization of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the derivatization of 4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, a versatile intermediate in the synthesis of biologically active compounds. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The protocols below describe the derivatization with amines, thiols, and alcohols to generate the corresponding amino, thioether, and ether derivatives, respectively.
Derivatization with Amines (N-Alkylation)
This protocol outlines the N-alkylation of primary and secondary amines with this compound to form the corresponding 4-(aminomethyl) derivatives. This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1]
Experimental Protocol
Materials:
-
This compound
-
Primary or secondary amine (nucleophile)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0-1.2 equivalents) and anhydrous DMF (5-10 mL per mmol of the limiting reagent).
-
Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution. If using a liquid amine as the base, it can be added in excess (2.0-3.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating (40-60 °C) may be applied to accelerate the reaction if necessary.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Data Presentation
| Reactant/Reagent | Molar Ratio | Typical Yield (%) |
| This compound | 1.0 | 70-95 |
| Amine | 1.0 - 1.2 | |
| Base (K₂CO₃ or TEA) | 2.0 - 3.0 |
Experimental Workflow
References
Application Notes and Protocols: 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Application Note
Introduction
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active agents. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of enzyme inhibitors and receptor modulators. The incorporation of a trifluoromethylphenyl group at the 2-position of the thiazole ring often enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties. The specific compound, 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole , serves as a critical and versatile intermediate in the synthesis of novel therapeutic candidates.
Core Utility as a Synthetic Intermediate
The primary application of this compound in medicinal chemistry is not as a standalone therapeutic agent, but as a key building block for creating libraries of diverse compounds. The chloromethyl group at the 4-position is a highly reactive electrophilic site, susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide array of functional groups, including amines, thiols, alcohols, and carbanions. By reacting this intermediate with various nucleophiles, researchers can rapidly generate a series of derivatives with modified steric and electronic properties, which is a fundamental strategy in establishing structure-activity relationships (SAR) and optimizing lead compounds.
Therapeutic Potential of Derivatives
Derivatives synthesized from this intermediate have shown potential across several therapeutic areas, most notably in oncology and inflammatory diseases.
-
Anticancer Activity: The 2-(4-trifluoromethylphenyl)thiazole moiety is found in various compounds investigated for their cytotoxic effects against cancer cell lines. Derivatives often function by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, related thiazole structures have been found to inhibit kinases such as p38 MAP kinase, which is implicated in inflammation and cancer progression.
-
Anti-inflammatory Activity: By targeting kinases like p38 MAP kinase, derivatives can modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), making them attractive candidates for treating autoimmune disorders like rheumatoid arthritis.
The strategic use of this compound enables the exploration of chemical space around a promising pharmacophore to develop potent and selective therapeutic agents.
Data Presentation
The following table presents representative quantitative data for a hypothetical series of derivatives synthesized from this compound. These derivatives were generated by substituting the chloro group with various amine nucleophiles (see Protocol 2) and tested for cytotoxicity against the MCF-7 human breast cancer cell line (see Protocol 3).
Table 1: Cytotoxicity of Synthesized Thiazole Derivatives against MCF-7 Cells
| Compound ID | Substituent (R-group) | IC₅₀ (µM) |
| DERIV-01 | -NH-CH₃ (Methylamino) | 15.2 |
| DERIV-02 | -NH-Ph (Anilino) | 8.5 |
| DERIV-03 | -NH-(4-Cl-Ph) | 4.1 |
| DERIV-04 | -NH-(4-OCH₃-Ph) | 11.8 |
| DERIV-05 | Morpholino | 22.5 |
| Doxorubicin | (Positive Control) | 0.9 |
Note: The data above is representative and for illustrative purposes to demonstrate a potential SAR study.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title intermediate via the Hantzsch thiazole synthesis.
Materials:
-
4-(Trifluoromethyl)thiobenzamide
-
1,3-Dichloroacetone
-
Ethanol, anhydrous
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(trifluoromethyl)thiobenzamide (1.0 eq).
-
Dissolve the thioamide in anhydrous ethanol (approx. 10 mL per gram of thioamide).
-
Add 1,3-dichloroacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Redissolve the crude residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Derivatives via Nucleophilic Substitution
This protocol provides a general method for reacting the intermediate with primary or secondary amines to generate a library of N-substituted aminomethylthiazole derivatives.
Materials:
-
This compound (from Protocol 1)
-
Selected amine (e.g., aniline, morpholine) (1.2 eq)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a base (1.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add the selected amine (1.2 eq) to the solution.
-
Add the base (triethylamine, 1.5 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. For less reactive amines, heating to 50-60°C may be required.
-
Once the reaction is complete, filter off any solid salts that have formed.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography or preparative HPLC to obtain the desired derivative.
-
Confirm the structure of the purified derivative by spectroscopic methods.
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized derivatives on a cancer cell line.[1][2][3]
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized thiazole derivatives (dissolved in DMSO to make stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Plausible mechanism via p38 MAPK pathway inhibition.
References
Application Notes and Protocols: 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a key building block for the synthesis of a diverse range of heterocyclic compounds. The presence of a reactive chloromethyl group at the 4-position of the thiazole ring allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex molecular architectures. The 2-[4-(trifluoromethyl)phenyl] substituent imparts unique electronic properties and can contribute to the biological activity of the resulting molecules. This document provides detailed application notes and representative protocols for the use of this versatile intermediate in heterocyclic synthesis.
Core Applications
The primary application of this compound lies in its reactivity towards a wide array of nucleophiles. This reactivity allows for the synthesis of derivatives with potential applications in medicinal chemistry and materials science. The trifluoromethylphenyl moiety is a common feature in many biologically active compounds, known to enhance properties such as metabolic stability and binding affinity.
Key Synthetic Transformations:
-
N-Alkylation: Reaction with primary and secondary amines to form 4-(aminomethyl)-thiazole derivatives. These compounds are scaffolds for the development of enzyme inhibitors and receptor modulators.
-
Etherification: Reaction with alcohols or phenols in the presence of a base to yield 4-(alkoxymethyl)- or 4-(aryloxymethyl)-thiazole ethers.
-
Thioetherification: Reaction with thiols or thiophenols to produce 4-((alkylthio)methyl)- or 4-((arylthio)methyl)-thiazole derivatives, which are of interest for their potential biological activities.
Data Presentation
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile Type | Generic Nucleophile | Product Type | Typical Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Amine | R¹R²NH | 4-((R¹R²N)methyl)-thiazole | K₂CO₃, Et₃N | Acetonitrile, DMF | 25 - 80 | 2 - 12 | 70 - 95 |
| Alcohol | R-OH | 4-((RO)methyl)-thiazole | NaH, K₂CO₃ | THF, DMF | 0 - 60 | 4 - 18 | 60 - 85 |
| Thiol | R-SH | 4-((RS)methyl)-thiazole | NaH, K₂CO₃, Et₃N | THF, Ethanol | 0 - 50 | 1 - 6 | 80 - 98 |
Note: The yields are hypothetical and will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in synthesis. Researchers should optimize these conditions for their specific nucleophiles.
Protocol 1: Synthesis of 4-((Dialkylamino)methyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Objective: To synthesize an N-substituted derivative via nucleophilic substitution with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Dialkylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in acetonitrile, add the dialkylamine and potassium carbonate.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-((dialkylamino)methyl)-thiazole derivative.
Protocol 2: Synthesis of 4-(Alkoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Objective: To synthesize an ether derivative via Williamson ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Alcohol (R-OH) (1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C and add the alcohol dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add a solution of this compound in anhydrous THF to the alkoxide solution.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 4-((Alkylthio)methyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Objective: To synthesize a thioether derivative.
Materials:
-
This compound (1.0 eq)
-
Thiol (R-SH) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound and the thiol in ethanol.
-
Add triethylamine to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioether.
Visualizations
Caption: General workflow for nucleophilic substitution reactions.
Caption: Logical relationship from building block to drug candidate.
Caption: Potential antifungal mechanism of action.
Development of Novel Antifungal Agents from 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies and protocols for the development of novel antifungal agents derived from the starting material 4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. The protocols outlined below are based on established practices for the discovery and preclinical evaluation of thiazole-based antifungal compounds.
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the development of new therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antifungal activity.[1] Like other azole antifungals, their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[2] Specifically, they target the enzyme lanosterol 14α-demethylase (CYP51), leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupts membrane integrity and inhibits fungal growth.[3]
The core structure, 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, serves as a key pharmacophore. The trifluoromethyl group often enhances metabolic stability and potency. The chloromethyl group at the 4-position provides a reactive handle for the synthesis of a diverse library of derivatives, enabling structure-activity relationship (SAR) studies to optimize antifungal efficacy and reduce cytotoxicity.
Synthetic Strategy: From Core Scaffold to Diverse Derivatives
The development of a library of antifungal candidates begins with the chemical modification of the starting material, this compound. A common strategy involves nucleophilic substitution at the chloromethyl position to introduce various functional groups.
A representative synthetic scheme is the reaction of this compound with various nucleophiles, such as substituted phenylhydrazines, to yield thiazolyl hydrazine derivatives.[4]
General Synthesis Workflow:
Caption: Synthetic workflow for generating thiazole derivatives.
In Vitro Antifungal Activity Assessment
The initial screening of newly synthesized compounds involves determining their in vitro antifungal activity against a panel of clinically relevant fungal pathogens.
Data Presentation: Antifungal Susceptibility Testing
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for a series of hypothetical thiazole derivatives against various fungal strains.
| Compound ID | Candida albicans (ATCC 90028) MIC (µg/mL) | Candida glabrata (ATCC 90030) MIC (µg/mL) | Cryptococcus neoformans (ATCC 90112) MIC (µg/mL) | Aspergillus fumigatus (ATCC 204305) MIC (µg/mL) |
| Derivative A | 0.5 - 2 | 4 | 8 | >32 |
| Derivative B | 0.008 - 7.81 | 16 | 8 | >32 |
| Derivative C | 0.125 | 2 | 4 | 16 |
| Fluconazole | 0.25 - 1.0 | 8 - 32 | 4 - 8 | >64 |
| Nystatin | 0.015 - 7.81 | Not Reported | Not Reported | Not Reported |
Data is representative and compiled from various sources on thiazole derivatives for illustrative purposes.[1][5][6]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized thiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of each thiazole derivative in DMSO (e.g., 1 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.002 to 1000 µg/mL).[7]
-
Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar at 37°C for 24 hours. Prepare a fungal suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to the final inoculum concentration.[7]
-
Inoculation: Add the diluted fungal suspension to each well of the microtiter plate containing the serially diluted compounds.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (no compound). This can be assessed visually or by measuring the optical density at 600 nm.
Mechanism of Action Studies
To confirm the presumed mechanism of action, experiments targeting the ergosterol biosynthesis pathway are crucial.
Experimental Protocol: Ergosterol Quantification Assay
This protocol is based on the spectrophotometric quantification of ergosterol extracted from fungal cells.[8][9]
Workflow for Ergosterol Quantification:
Caption: Workflow for the quantification of fungal ergosterol.
Materials:
-
Candida albicans culture
-
Thiazole derivatives
-
Sabouraud Dextrose Broth
-
Alcoholic potassium hydroxide (25% KOH in ethanol)
-
n-heptane
-
Sterile distilled water
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Cell Treatment: Inoculate C. albicans into Sabouraud Dextrose Broth containing various concentrations of the thiazole derivative and a no-drug control. Incubate for 16 hours at 35°C with shaking.[9]
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with sterile distilled water.[9]
-
Saponification: Resuspend the cell pellet in alcoholic KOH and incubate at 85°C for 1 hour to saponify the cellular lipids.
-
Extraction: After cooling, add a mixture of sterile water and n-heptane, and vortex vigorously to extract the non-saponifiable lipids into the n-heptane layer.
-
Spectrophotometry: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance between 240 nm and 300 nm. Ergosterol has a characteristic four-peaked curve in this range.[8]
-
Quantification: Calculate the ergosterol content based on the absorbance values at specific wavelengths and compare the ergosterol levels in treated cells to the untreated control. A significant reduction in ergosterol content indicates inhibition of the ergosterol biosynthesis pathway.
In Vitro Cytotoxicity Assessment
It is essential to evaluate the toxicity of promising antifungal compounds against mammalian cells to determine their therapeutic window.
Data Presentation: Mammalian Cell Cytotoxicity
The following table presents hypothetical cytotoxicity data for thiazole derivatives against a human cell line.
| Compound ID | IC₅₀ on HepG2 Cells (µM) | Selectivity Index (SI)¹ |
| Derivative A | >100 | >50 |
| Derivative B | 75 | ~10 |
| Derivative C | 25 | ~5 |
| Amphotericin B | 5 | ~1 |
¹Selectivity Index (SI) = IC₅₀ (mammalian cells) / MIC (C. albicans)
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cell line (e.g., HepG2, a liver cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Thiazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole derivatives for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
In Vivo Efficacy in Animal Models
Compounds with potent in vitro antifungal activity and low cytotoxicity should be advanced to in vivo efficacy studies. Murine models of systemic and oral candidiasis are commonly used.[5]
Data Presentation: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
| Treatment Group | Dosage (mg/kg) | Fungal Burden in Kidneys (log CFU/g) | Survival Rate (%) |
| Vehicle Control | - | 6.5 | 0 |
| Thiazole Derivative | 10 | 4.2 | 60 |
| Fluconazole | 10 | 4.8 | 40 |
Data is representative and compiled from various sources on thiazole derivatives for illustrative purposes.[2]
Experimental Protocol: Murine Model of Systemic Candidiasis
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c)
-
Candida albicans strain
-
Thiazole derivative formulated for intraperitoneal or oral administration
-
Positive control drug (e.g., fluconazole)
-
Vehicle control
Procedure:
-
Infection: Infect mice intravenously via the lateral tail vein with a predetermined lethal or sublethal dose of C. albicans.
-
Treatment: Begin treatment at a specified time post-infection (e.g., 2 hours). Administer the thiazole derivative, positive control, or vehicle control at the determined dosage and schedule (e.g., once or twice daily for 7 days).
-
Monitoring: Monitor the mice daily for clinical signs of illness and mortality for a defined period (e.g., 21 days).
-
Fungal Burden Assessment (Satellite Group): A separate group of animals is euthanized at specific time points post-infection. Organs (typically kidneys) are aseptically removed, homogenized, and plated on selective agar to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis: Compare the survival rates and organ fungal burdens between the treatment groups and the control group to evaluate the in vivo efficacy of the thiazole derivative.
Conclusion
The development of antifungal agents from this compound represents a promising avenue for addressing the challenge of fungal infections. The protocols detailed in this document provide a systematic framework for the synthesis, in vitro screening, mechanism of action studies, cytotoxicity assessment, and in vivo evaluation of novel thiazole derivatives. Through this structured approach, researchers can identify and optimize lead compounds with potent antifungal activity and favorable safety profiles for further preclinical and clinical development.
References
- 1. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Anticancer Agents Using 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of potential anticancer agents derived from the versatile building block, 4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. The trifluoromethylphenylthiazole moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown promise in targeting various cancer-related pathways.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer properties. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability of drug candidates. The chloromethyl group at the 4-position of the thiazole ring serves as a reactive handle for introducing various functionalities, allowing for the creation of diverse chemical libraries for anticancer screening.
Derivatives of 2-(4-(trifluoromethyl)phenyl)thiazole have been investigated for their potential to inhibit key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, which is crucial for angiogenesis. Furthermore, these compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.
Synthetic Approach: Nucleophilic Substitution
The primary synthetic route for elaborating the this compound scaffold involves nucleophilic substitution at the chloromethyl position. This allows for the introduction of a wide range of amine, thiol, and other nucleophile-containing fragments, leading to the generation of diverse derivatives.
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of anticancer agents from this compound.
Experimental Protocols
While specific protocols starting from this compound are not extensively detailed in the reviewed literature, the following protocols are based on established methods for the synthesis of structurally similar thiazole derivatives with demonstrated anticancer activity. These can be adapted by researchers for the derivatization of the target starting material.
Protocol 1: Synthesis of N-Substituted Aminomethyl Thiazole Derivatives
This protocol describes the reaction of a chloromethylthiazole derivative with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) as a base
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) as solvent
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted aminomethyl thiazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines the procedure for assessing the anticancer activity of the synthesized compounds against various cancer cell lines.
Materials:
-
Synthesized thiazole derivatives
-
Human cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], A549 [lung])
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare stock solutions of the synthesized compounds in DMSO. Prepare serial dilutions of the compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various thiazole derivatives from the literature, which can serve as a benchmark for newly synthesized compounds.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Target |
| 4c [1] | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 inhibitor, Induces apoptosis, G1/S cell cycle arrest |
| HepG2 (Liver) | 7.26 ± 0.44 | ||
| 4d [2] | MDA-MB-231 (Breast) | 1.21 | VEGFR-2 inhibitor, G1 and G2/M cell cycle arrest |
| 3b [3][4][5][6] | A375 (Melanoma) | >100 | - |
| C32 (Melanoma) | >100 | ||
| DU145 (Prostate) | >100 | ||
| MCF-7 (Breast) | 39.7 ± 3.4 | ||
| Compound 5 (Thiazolopyrimidine) [2] | HCT-116 (Colon) | 0.051 | VEGFR-2 inhibitor, S phase cell cycle arrest |
| MCF-7 (Breast) | 0.048 | G2/M phase cell cycle arrest | |
| HepG2 (Liver) | 0.062 |
Mechanism of Action and Signaling Pathways
Thiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways, induction of apoptosis, and disruption of the cell cycle.
VEGFR-2 Inhibition and Anti-Angiogenesis
Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[2][7] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit its phosphorylation and downstream signaling, ultimately leading to the suppression of tumor angiogenesis.
Induction of Apoptosis and Cell Cycle Arrest
Many thiazole-based anticancer agents have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[1][2] This is often a consequence of upstream signaling inhibition or direct interaction with cellular components involved in cell division. For instance, some derivatives cause an accumulation of cells in the G1/S or G2/M phases of the cell cycle, preventing them from proliferating.[1][2] The induction of apoptosis is often characterized by the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Conclusion
This compound is a valuable starting material for the synthesis of novel anticancer agents. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate new derivatives targeting key cancer-related pathways. The versatility of the chloromethyl group allows for the creation of a wide array of compounds, increasing the potential for discovering potent and selective anticancer drug candidates. Further investigation into the specific derivatives of this starting material is warranted to fully explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of prominent kinase inhibitors and protocols for their evaluation using common kinase assay platforms. The information is intended to guide researchers in the synthesis of these targeted therapies and in the assessment of their biochemical activity.
Application Note 1: Synthesis of Gefitinib, an EGFR Tyrosine Kinase Inhibitor
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] Its mechanism of action involves blocking signaling pathways that promote tumor cell proliferation and survival.[1] This note details a common synthetic route to Gefitinib.
Synthetic Scheme Overview
A widely adopted synthesis of Gefitinib involves a multi-step process starting from 6,7-dimethoxy-3H-quinazolin-4-one. Key transformations include chlorination, nucleophilic aromatic substitution, demethylation, and a final etherification step to introduce the morpholine side chain.[2]
Experimental Protocol: Synthesis of Gefitinib
Step 1: Chlorination of 6,7-dimethoxy-3H-quinazolin-4-one
-
To a suspension of 6,7-dimethoxy-3H-quinazolin-4-one in a suitable solvent such as toluene, add a chlorinating agent like thionyl chloride or phosphorus oxychloride.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude 4-chloro-6,7-dimethoxyquinazoline can be purified by recrystallization.
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve the 4-chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline in a protic solvent like isopropanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to allow the product, 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline, to precipitate.
-
Filter the solid and wash with cold isopropanol.
Step 3: Selective Demethylation
-
The selective demethylation of the 6-methoxy group can be achieved using reagents like L-methionine and methanesulfonic acid.[3]
-
Alternatively, ionic liquids such as trimethylammonium heptachlorodialuminate can be employed for a more controlled reaction.[4]
-
The reaction is typically heated to facilitate the demethylation.
-
Purification of the desired 6-hydroxy product is often achieved through crystallization.
Step 4: Etherification with 4-(3-chloropropyl)morpholine
-
To a solution of the 6-hydroxy quinazoline derivative in a solvent like DMF, add a base such as potassium carbonate.
-
Add 4-(3-chloropropyl)morpholine to the mixture.
-
Heat the reaction and monitor its progress by TLC or HPLC.
-
After completion, the reaction is worked up by adding water and extracting the product with an organic solvent.
-
The crude Gefitinib is then purified by recrystallization or column chromatography.[2]
Data Presentation
| Step | Reactants | Reagents/Solvents | Typical Yield | Reference |
| 1 | 6,7-dimethoxy-3H-quinazolin-4-one | Thionyl chloride, Toluene | High | [2] |
| 2 | 4-chloro-6,7-dimethoxyquinazoline, 3-chloro-4-fluoroaniline | Isopropanol | High (98% for two steps) | [2] |
| 3 | 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline | L-methionine, Methanesulfonic acid | Variable | [3] |
| 4 | 4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline, 4-(3-chloropropyl)morpholine | K₂CO₃, DMF | ~25% | [2] |
| Overall | ~21% | [2] |
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of Gefitinib.
Application Note 2: Synthesis of Erlotinib, an EGFR Tyrosine Kinase Inhibitor
Erlotinib (Tarceva®) is another potent EGFR tyrosine kinase inhibitor used in the treatment of NSCLC and pancreatic cancer. Its synthesis shares some similarities with Gefitinib, involving the construction of a 4-anilinoquinazoline core.
Experimental Protocol: Synthesis of Erlotinib
A common synthetic route starts from 3,4-dihydroxybenzoic acid.[5]
Step 1: O-Alkylation
-
React 3,4-dihydroxybenzoic acid with 1-chloro-2-methoxyethane in a solvent like DMF to protect the hydroxyl groups.[5]
Step 2: Nitration
-
Nitrate the resulting bis(2-methoxyethoxy)benzoic acid derivative to introduce a nitro group.
Step 3: Reduction
-
Reduce the nitro group to an amine. A common method uses ammonium formate with a palladium on carbon (Pd/C) catalyst, which is a safer alternative to high-pressure hydrogenation.[5]
Step 4: Cyclization
-
Cyclize the aminobenzoic acid derivative with formamide and ammonium formate to form the quinazolinone ring.[6]
Step 5: Chlorination
-
Convert the quinazolinone to the 4-chloroquinazoline intermediate using a chlorinating agent like oxalyl chloride or POCl₃.[6][7]
Step 6: Final Coupling
-
React the 4-chloroquinazoline with 3-ethynylaniline in a solvent such as isopropanol, often in the presence of a base like pyridine, to yield Erlotinib.[6][7] The product is typically isolated as the hydrochloride salt.[6]
Data Presentation
| Step | Starting Material | Key Reagents | Typical Yield | Reference |
| 1 | 3,4-dihydroxybenzoic acid | 1-chloro-2-methoxyethane, DMF | 99.27% | [5] |
| 2 & 3 | 3,4-bis(2-methoxyethoxy)benzoic acid derivative | Nitrating agent, NH₄HCO₂, Pd/C | 88% (for both steps) | [6] |
| 4 | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | HCOONH₄, H₂NCHO | 79.6% | [8] |
| 5 | 6,7-bis(2-methoxyethoxy)-4-quinazolone | POCl₃ or Oxalyl Chloride | High | [6][8] |
| 6 | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | 3-ethynylaniline, Isopropanol | 87.5% | [8] |
| Overall | ~51% | [8] |
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway inhibited by Gefitinib and Erlotinib.
Application Note 3: Synthesis of Imatinib, a BCR-ABL Tyrosine Kinase Inhibitor
Imatinib (Gleevec®) was a groundbreaking targeted therapy for chronic myeloid leukemia (CML), specifically inhibiting the Bcr-Abl fusion protein.[9]
Experimental Protocol: Synthesis of Imatinib
A common synthesis involves the coupling of a pyrimidine-amine core with a piperazine-containing side chain.[9][10]
Step 1: Synthesis of the Pyrimidine-Amine Core
-
A key intermediate, N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine, can be synthesized through a multi-step process.[11]
-
This often involves the reaction of 3-acetylpyridine with guanidine to form a dihydropyrimidine, which is then further functionalized.[9]
Step 2: Synthesis of the Piperazine Side Chain
-
4-(4-methylpiperazin-1-ylmethyl)benzamide is another crucial intermediate.[11]
-
This can be prepared by reacting N-methylpiperazine with 4-chloromethylbenzonitrile, followed by hydrolysis of the nitrile to the amide.[11]
Step 3: C-N Coupling Reaction
-
The final step is a C-N coupling reaction between the pyrimidine-amine core and the piperazine side chain to form Imatinib.[11] This can be achieved using various catalytic systems.
Data Presentation
| Step | Description | Key Reagents | Typical Yield | Reference |
| 1 & 2 | Synthesis of Intermediates | Various | Variable | [11] |
| 3 | C-N Coupling | N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine, 4-(4-methylpiperazin-1-ylmethyl)benzamide | 51.3% (overall) | [11] |
BCR-ABL Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. ukm.my [ukm.my]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erlotinib hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. vjs.ac.vn [vjs.ac.vn]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this thiazole derivative? A1: The synthesis is typically achieved through the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone (1,3-dichloroacetone) with a thioamide (4-(trifluoromethyl)benzothioamide).[1][2][3] The process begins with an S-alkylation of the thioamide's sulfur atom on the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]
Q2: What are the key starting materials for this synthesis? A2: The essential starting materials are 4-(trifluoromethyl)benzothioamide and 1,3-dichloroacetone.[5] A suitable solvent, such as ethanol or acetone, is also required.
Q3: Why is the purity of starting materials important? A3: The purity of the α-haloketone and the thioamide is critical for achieving high yields and minimizing side-product formation. Impurities in the starting materials can lead to low conversion rates and complicate the purification of the final product.[6]
Q4: What are the typical reaction conditions? A4: The reaction is often carried out by heating the reactants under reflux in a solvent like ethanol or isopropanol.[7][8] Reaction times can range from a few hours to overnight, depending on the specific substrates and temperature.[5][8]
Q5: Are there any significant safety precautions for this reaction? A5: Yes. 1,3-dichloroacetone is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, within a well-ventilated fume hood. The solvents used are flammable and should be heated using a controlled heating mantle or oil bath.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Suboptimal Reaction Conditions: Temperature may be too low or reaction time too short.[6]2. Poor Quality Reagents: Starting materials may be impure or degraded.3. Incorrect Stoichiometry: An improper molar ratio of reactants can limit the reaction. | 1. Optimize Conditions: Systematically increase the reaction temperature and/or extend the reaction time. Monitor progress using Thin Layer Chromatography (TLC).[6][8]2. Verify Reagent Purity: Use freshly purified starting materials. Confirm their identity and purity via NMR or other analytical techniques.3. Adjust Stoichiometry: While a 1:1 molar ratio is typical, using a slight excess (1.1-1.5 equivalents) of the thioamide can sometimes improve yields.[2][8] |
| Formation of Multiple Side Products | 1. Decomposition: Reactants or the product may be unstable at the reaction temperature.2. Side Reactions: Under certain conditions, particularly acidic ones, isomeric byproducts can form.[6]3. Excess Reactant: Using a large excess of 1,3-dichloroacetone can lead to the formation of bis-thiazolyl ketones.[7] | 1. Lower Temperature: Attempt the reaction at a lower temperature for a longer duration.2. Control pH: Ensure the reaction is not overly acidic. If necessary, a non-nucleophilic base can be added cautiously.3. Use Stoichiometric Amounts: Use an equimolar amount or only a slight excess of one reactant to minimize side reactions.[7] |
| Difficulty in Product Purification | 1. Co-precipitation of Impurities: Unreacted starting materials or byproducts may precipitate with the desired product.2. Oily Product: The product may not crystallize properly, forming an oil instead of a solid. | 1. Improve Workup: After precipitation in water, wash the crude solid with a solvent in which the impurities are soluble but the product is not. Recrystallize from a carefully chosen solvent system (e.g., ethanol/water, isopropanol).[8]2. Solvent Trituration: Triturate the crude oil with a non-polar solvent like hexanes to induce solidification. If that fails, column chromatography is a reliable alternative for purification. |
Optimizing Reaction Conditions
The yield of this compound is sensitive to parameters such as solvent, temperature, and reaction time. The following table presents illustrative data based on typical Hantzsch synthesis optimizations to guide experimental design.
Table 1: Illustrative Effect of Reaction Parameters on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Ethanol | 25 (Room Temp) | 12 | < 10 | Incomplete conversion of starting materials.[6] |
| 2 | Ethanol | 78 (Reflux) | 3 | 75 | Good conversion, moderate yield.[8] |
| 3 | Ethanol | 78 (Reflux) | 8 | 85 | Higher yield with extended reaction time. |
| 4 | Acetone | 56 (Reflux) | 6 | 80 | Good alternative solvent, slightly lower reflux temp.[5] |
| 5 | Isopropanol | 82 (Reflux) | 4 | 88 | Higher boiling point may accelerate the reaction.[7] |
| 6 | DMF | 100 | 2 | 70 | Faster reaction but potential for more side products. |
Detailed Experimental Protocol
This protocol describes a standard lab-scale synthesis of this compound.
Materials:
-
4-(Trifluoromethyl)benzothioamide (1.0 eq)
-
1,3-Dichloroacetone (1.1 eq)
-
Absolute Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)benzothioamide (1.0 eq) in absolute ethanol (approx. 10 mL per gram of thioamide). Add 1,3-dichloroacetone (1.1 eq) to the solution.
-
Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC until the starting thioamide spot has been consumed (typically 3-8 hours).
-
Workup: Once complete, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing cold deionized water (approx. 5-10 times the volume of ethanol used). A precipitate should form.[8]
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with additional deionized water, followed by a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as isopropanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Analysis: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Visual Guides: Workflows and Logic
The following diagrams illustrate the experimental workflow, a troubleshooting decision tree, and the simplified reaction mechanism.
Caption: Experimental workflow for the Hantzsch synthesis of the target thiazole.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole.
Experimental Protocol: Hantzsch Thiazole Synthesis
The primary route for synthesizing this compound is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of 4-(trifluoromethyl)thiobenzamide with 1,3-dichloroacetone.
Reaction Scheme:
Caption: Hantzsch synthesis of the target thiazole.
Materials:
-
4-(Trifluoromethyl)thiobenzamide (1.0 eq)
-
1,3-Dichloroacetone (1.0-1.2 eq)
-
Solvent (e.g., absolute ethanol, acetone, or methanol)
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Sodium bicarbonate or sodium carbonate solution (for work-up)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(trifluoromethyl)thiobenzamide in the chosen solvent.
-
Addition of α-Haloketone: To the stirred solution, add 1,3-dichloroacetone. A slight excess of 1,3-dichloroacetone can be used to ensure the complete conversion of the thioamide.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate or sodium carbonate. This may cause the product to precipitate.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Question: My reaction has a very low yield or no product at all. What are the possible causes and how can I fix it?
Answer: Low to no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yield.
| Potential Cause | Recommended Solution |
| Purity of Starting Materials | Impurities in either 4-(trifluoromethyl)thiobenzamide or 1,3-dichloroacetone can inhibit the reaction. Ensure the purity of your starting materials. 4-(Trifluoromethyl)thiobenzamide can be synthesized from the corresponding benzamide and Lawesson's reagent and should be pure. 1,3-Dichloroacetone should be handled with care as it can be unstable. |
| Reaction Temperature | The Hantzsch synthesis often requires heating to proceed at a reasonable rate. If the reaction is being run at room temperature, increasing the temperature to reflux is recommended. |
| Reaction Time | The reaction may not have gone to completion. Monitor the reaction progress by TLC. If starting material is still present after the initial reaction time, extend the reflux time. |
| Stoichiometry | An incorrect ratio of reactants can lead to a low yield. Use a slight excess (1.1-1.2 equivalents) of 1,3-dichloroacetone to ensure the thioamide is fully consumed. |
| Solvent Choice | The choice of solvent can impact the reaction rate and yield. Ethanol, methanol, and acetone are commonly used and effective solvents for the Hantzsch synthesis. |
Formation of Impurities and Side Products
Question: My final product is impure. What are the likely side products and how can I minimize them?
Answer: The formation of side products is a common issue, especially with a reactive substrate like 1,3-dichloroacetone.
| Side Product | Formation Mechanism | Minimization and Removal |
| Bis(2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl)methane | Reaction of two equivalents of the initially formed thiazole with one molecule of 1,3-dichloroacetone. This is more likely if there is a localized excess of 1,3-dichloroacetone. | Minimization: Add the 1,3-dichloroacetone dropwise to the solution of the thioamide to avoid high local concentrations. Removal: This side product is generally less soluble than the desired product and can often be removed by careful recrystallization. |
| Unreacted Starting Materials | Incomplete reaction. | Minimization: Ensure sufficient reaction time and temperature. Use a slight excess of 1,3-dichloroacetone. Removal: Unreacted 4-(trifluoromethyl)thiobenzamide can be removed by washing the crude product with a dilute acid solution. Excess 1,3-dichloroacetone is typically removed during the work-up and purification steps. |
| Hydrolysis Products | If water is present in the reaction mixture, 1,3-dichloroacetone can hydrolyze. | Minimization: Use anhydrous solvents and dry glassware. Removal: These are typically water-soluble and removed during the aqueous work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the work-up?
A1: The Hantzsch synthesis can produce acidic byproducts. The addition of a weak base like sodium bicarbonate or sodium carbonate neutralizes the reaction mixture. This is crucial as the free base form of the thiazole product is often less soluble in the reaction solvent than its salt form, facilitating its precipitation and isolation.
Q2: Can I use microwave irradiation to improve the yield and reaction time?
A2: Yes, microwave-assisted synthesis has been shown to be effective for the Hantzsch thiazole synthesis. It can significantly reduce reaction times and, in some cases, improve yields. The general procedure involves heating the reactants in a sealed microwave vessel in a suitable solvent.
Q3: How do I best purify the final product?
A3: For many cases, recrystallization from ethanol or methanol is sufficient to obtain a pure product. If significant impurities remain, column chromatography on silica gel using a hexane/ethyl acetate solvent system is a reliable method for purification.
Q4: My purified product seems to be unstable. How should I store it?
A4: 4-(Chloromethyl)-2-arylthiazoles can be reactive due to the chloromethyl group. It is advisable to store the purified product in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Data on Yield Optimization
The yield of the Hantzsch thiazole synthesis can be influenced by various parameters. The following table summarizes general trends observed for similar reactions.
| Parameter | Condition | Typical Yield Range | Notes |
| Temperature | Room Temperature | 20-40% | Reaction is often slow and may not go to completion. |
| Reflux (Ethanol) | 70-90% | Standard and generally effective condition. | |
| Catalyst | None (Thermal) | 70-90% | The reaction often proceeds well without a catalyst. |
| Acid Catalyst (e.g., p-TsOH) | 75-95% | Can accelerate the dehydration step, potentially improving yield. | |
| Base Catalyst (e.g., Pyridine) | 60-85% | Can also be effective but may promote side reactions. | |
| Energy Source | Conventional Heating | 70-90% | Standard method. |
| Ultrasound Irradiation | 80-95% | Can lead to higher yields and shorter reaction times. | |
| Microwave Irradiation | 85-98% | Often provides the highest yields and shortest reaction times. |
Technical Support Center: Purification of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are column chromatography and recrystallization. The choice between these methods depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For removing baseline impurities and achieving high purity on a smaller scale, column chromatography is often preferred. Recrystallization is a scalable and cost-effective method for removing less soluble or more soluble impurities.
Q2: What are the likely impurities in a crude sample of this thiazole derivative?
A2: Impurities typically originate from the starting materials and byproducts of the Hantzsch thiazole synthesis. Common impurities may include unreacted 4-(trifluoromethyl)thiobenzamide and 1,3-dichloroacetone. Side-products from the condensation reaction can also be present. It is crucial to characterize the crude mixture by techniques like TLC or LC-MS to identify the impurity profile before selecting a purification strategy.
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon followed by filtration before the final purification step (recrystallization or chromatography). However, caution is advised as activated carbon can also adsorb the desired product, potentially lowering the yield.
Q4: My compound appears as an oil after solvent removal, but it should be a solid. What should I do?
A4: Oiling out can occur if residual solvent is present or if the product is impure, leading to a melting point depression. First, ensure all solvent is removed under high vacuum. If it remains an oil, trituration with a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) can sometimes induce solidification. If this fails, column chromatography is the recommended next step to remove the impurities causing this issue.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of the product from impurities.
-
Possible Cause: The solvent system (eluent) has incorrect polarity.
-
Solution:
-
Optimize Eluent Polarity: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for this compound is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).
-
Adjust the Ratio: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (increase the proportion of the non-polar solvent). If the spots remain at the baseline (low Rf), increase the eluent's polarity.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution, where the polarity of the eluent is gradually increased during the chromatography run, may be effective.
-
Problem: The product is eluting with a low yield.
-
Possible Cause: The compound is strongly adsorbed to the silica gel, or the column was not properly packed or loaded.
-
Solution:
-
Increase Eluent Polarity: A more polar solvent system may be required to elute the compound from the column.
-
Check for Channeling: Ensure the column is packed uniformly to prevent channels from forming, which lead to poor separation and yield loss.
-
Dry Loading: If the compound has limited solubility in the eluent, consider dry loading. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.
-
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, the cooling rate is too fast, or the solvent is not appropriate.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
-
Adjust Solvent System: If oiling out persists, add a small amount of a "good" solvent (in which the compound is highly soluble) to dissolve the oil, then add a "poor" solvent (in which the compound is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Clarify with a few drops of the "good" solvent and then cool slowly.
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Problem: Low recovery of the purified product.
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Possible Cause: Too much solvent was used, or the crystals were washed with a solvent at room temperature.
-
Solution:
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Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Concentrate the Mother Liquor: If the yield is low, some product may remain in the filtrate (mother liquor). Concentrate the mother liquor and attempt a second recrystallization to recover more product.
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Wash with Cold Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
-
Data Presentation
The following tables summarize typical conditions and expected outcomes for the purification of this compound based on data from analogous compounds.
Table 1: Column Chromatography Parameters for Thiazole Derivatives
| Stationary Phase | Eluent System (v/v) | Typical Purity | Reference |
| Silica Gel | Hexane / Ethyl Acetate (9:1 to 7:3) | >95% | Analogous Systems |
| Silica Gel | Dichloromethane / Hexane (1:1) | >95% | Analogous Systems |
| Silica Gel | Toluene / Ethyl Acetate (95:5) | >96% | Analogous Systems |
Table 2: Recrystallization Solvents for Aryl Thiazole Analogs
| Solvent(s) | Expected Purity | Notes |
| Ethanol | >98% | Good for moderate polarity compounds. |
| Methanol | >97% | Similar to ethanol, may have different solubility profile. |
| Isopropanol | >98% | Often a good choice for crystalline solids. |
| Ethyl Acetate / Hexanes | >98% | A two-solvent system can be effective if a single solvent is not ideal. |
| Diethyl Ether | Variable | Can be used for final purification of a relatively clean product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using various ratios of hexanes and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.3.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat, even bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary, then adsorb onto a small amount of silica for dry loading). Carefully load the sample onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and then dry them under vacuum.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for common recrystallization issues.
common side reactions and byproducts in the synthesis of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Welcome to the technical support center for the synthesis of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) to help optimize your experimental outcomes.
Synthesis Overview: The Hantzsch Thiazole Synthesis
The primary route for synthesizing this compound is the Hantzsch thiazole synthesis. This versatile method involves the cyclocondensation of an α-haloketone with a thioamide.[1] For this specific synthesis, the key starting materials are 1,3-dichloroacetone and 4-(trifluoromethyl)benzothioamide.
The reaction proceeds via a multi-step mechanism that begins with the nucleophilic attack of the sulfur atom from the thioamide on one of the α-carbons of 1,3-dichloroacetone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl group. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to form the aromatic thiazole ring.[2]
Frequently Asked Questions (FAQs)
Q1: What is a general experimental protocol for the synthesis of this compound?
A detailed experimental protocol is provided in the "Experimental Protocols" section below. This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Q2: I am observing a significant amount of an apolar byproduct that runs high on my TLC plate. What could it be?
A common apolar byproduct is likely the bis-thiazole, 2,2'-bis[4-(trifluoromethyl)phenyl]-4,4'-(1,3-propan-2-ylidene)bis(thiazole) . This can form when both chlorine atoms of 1,3-dichloroacetone react with two molecules of 4-(trifluoromethyl)benzothioamide. To minimize its formation, a slight excess of 1,3-dichloroacetone can be employed.
Q3: My reaction is sluggish and does not go to completion. What are some potential reasons?
Incomplete reactions can be due to several factors, including low reaction temperature, insufficient reaction time, or poor quality of starting materials. Please refer to the "Troubleshooting Guide: Low Yield or Incomplete Reaction" for a systematic approach to resolving this issue.
Q4: What are the best practices for purifying the final product?
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1] Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be effective for separating the desired product from impurities.
Troubleshooting Guides
Guide 1: Low Yield or Incomplete Reaction
| Observation | Potential Cause | Suggested Solution |
| Significant amount of starting materials remain after the recommended reaction time (verified by TLC). | Insufficient Reaction Temperature or Time: The reaction may not have reached the necessary activation energy or has not been allowed to proceed for a sufficient duration. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by TLC. Extend the reaction time, checking for product formation at regular intervals. |
| Poor Quality of Starting Materials: Impurities in 4-(trifluoromethyl)benzothioamide or 1,3-dichloroacetone can inhibit the reaction. | Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting materials before use. | |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction. | Carefully verify the molar ratios of the reactants. A slight excess (1.05-1.1 equivalents) of 1,3-dichloroacetone is often recommended to ensure complete consumption of the more valuable thioamide. |
Guide 2: Product Impurity
| Observation | Potential Impurity | Identification & Removal |
| A major byproduct is observed, often with a different polarity than the desired product. | Bis-thiazole Formation: As mentioned in the FAQs, the reaction of both chlorine atoms of 1,3-dichloroacetone with two equivalents of the thioamide can lead to a dimeric byproduct. | Identification: This byproduct will have a significantly higher molecular weight, which can be confirmed by mass spectrometry. Removal: Due to the likely difference in polarity, this byproduct can often be separated from the desired product by column chromatography. |
| Unreacted Starting Materials: Residual 4-(trifluoromethyl)benzothioamide or 1,3-dichloroacetone. | Identification: Compare the crude product's TLC with the starting materials. Removal: Unreacted thioamide can often be removed by an acidic wash during the workup. Residual 1,3-dichloroacetone is volatile and may be removed under vacuum. Column chromatography is also effective. | |
| Hydroxymethyl Intermediate: Incomplete dehydration of the hydroxythiazoline intermediate can leave the corresponding alcohol as an impurity. | Identification: This impurity will have a characteristic -OH peak in the IR spectrum and a different chemical shift in the 1H NMR spectrum compared to the chloromethyl group. Removal: Ensuring acidic conditions during workup or a prolonged reaction time at a sufficient temperature can promote complete dehydration. Purification by column chromatography may also be effective. |
Experimental Protocols
Synthesis of this compound
Materials:
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4-(Trifluoromethyl)benzothioamide (1.0 eq.)
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1,3-Dichloroacetone (1.05 eq.)
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Ethanol (anhydrous)
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Sodium bicarbonate (5% aqueous solution)
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Deionized water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Separatory funnel
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Rotary evaporator
-
Standard laboratory glassware
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(trifluoromethyl)benzothioamide (1.0 eq.) in anhydrous ethanol.
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To the stirred solution, add 1,3-dichloroacetone (1.05 eq.).
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Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with a 5% sodium bicarbonate solution, deionized water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol to yield this compound as a solid.
Visualizing Workflows and Logic
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
stability and degradation pathways of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most likely points of degradation on the this compound molecule?
A1: Based on its chemical structure, the molecule has three primary regions susceptible to degradation under stress conditions:
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The 4-(chloromethyl) group: This is the most reactive site, prone to nucleophilic substitution reactions, particularly hydrolysis, which would replace the chlorine with a hydroxyl group.
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The 1,3-thiazole ring: The thiazole ring can be susceptible to oxidative and photolytic degradation.[1] Aromatic heterocyclic rings can undergo cleavage or transformation under these conditions.
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The 2-[4-(trifluoromethyl)phenyl] group: While generally stable, the trifluoromethylphenyl group can undergo degradation under harsh conditions. The trifluoromethyl (-CF3) group can be hydrolyzed to a carboxylic acid group under strong alkaline conditions, and the phenyl ring can be susceptible to photodegradation.
Q2: What are the expected degradation pathways for this compound?
A2: The primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.
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Hydrolytic Pathway: The chloromethyl group is expected to hydrolyze to form 4-(hydroxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. Under strongly acidic or basic conditions, further degradation of the thiazole ring or hydrolysis of the trifluoromethyl group may occur.
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Oxidative Pathway: The thiazole ring is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products. The sulfur atom in the thiazole ring is a potential site for oxidation.
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Photolytic Pathway: Exposure to UV light can induce photodegradation. This may involve the cleavage of the C-Cl bond in the chloromethyl group, reactions involving the thiazole ring, or degradation of the trifluoromethylphenyl moiety.[1] Photodegradation of thiazole-containing compounds with aryl ring substituents can occur through reaction with singlet oxygen.[1]
Q3: How stable is the trifluoromethyl group on the phenyl ring?
A3: The trifluoromethyl group is generally considered to be metabolically and chemically stable due to the high strength of the carbon-fluorine bond. However, it is not completely inert. Under strong alkaline (basic) conditions, it can undergo hydrolysis to form a carboxylic acid (-COOH) group.
Troubleshooting Guides
Issue 1: Rapid degradation is observed under neutral aqueous conditions.
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Possible Cause: The chloromethyl group is likely undergoing hydrolysis even at neutral pH. This is a common reaction for benzylic-like halides.
-
Troubleshooting Steps:
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Confirm the identity of the degradant: Use LC-MS to identify the major degradation product. A mass increase corresponding to the replacement of Cl with OH would confirm hydrolysis.
-
Work with non-aqueous solvents: If the compound's lability in aqueous media is problematic for your experiment, consider using anhydrous aprotic solvents for sample preparation and storage.
-
Control temperature: Hydrolysis rates are temperature-dependent. Storing solutions at lower temperatures (e.g., 2-8 °C) can slow down the degradation process.
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Issue 2: Multiple unexpected degradation products are observed in the forced degradation study.
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Possible Cause: This could be due to secondary degradation, where the initial degradation products are themselves unstable under the stress conditions and degrade further. Overly harsh stress conditions can also lead to non-relevant degradation pathways.
-
Troubleshooting Steps:
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Reduce the stress level: Decrease the concentration of the acid, base, or oxidizing agent, lower the temperature, or reduce the exposure time to light. The goal of forced degradation is to achieve 5-20% degradation of the parent compound.
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Time-course study: Analyze samples at multiple time points during the stress study. This can help to distinguish primary from secondary degradation products.
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Use of antioxidants: If oxidative degradation is suspected to be a secondary pathway in other stress conditions, consider adding a small amount of an antioxidant (e.g., BHT) to control samples to see if it simplifies the degradation profile.
-
Issue 3: Poor mass balance is observed in the stability-indicating HPLC method.
-
Possible Cause: Some degradation products may not be eluting from the column or may not be detectable at the chosen wavelength. Degradants might also be volatile.
-
Troubleshooting Steps:
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Modify the HPLC method:
-
Gradient Elution: Employ a wider gradient range to ensure the elution of highly retained, non-polar degradants.
-
Change Wavelength: Analyze samples at a lower wavelength (e.g., 210 nm) in addition to the lambda max of the parent compound to try and detect degradants that may have different UV chromophores.
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Use a Universal Detector: If available, a mass spectrometer (MS) or a charged aerosol detector (CAD) can be used to detect compounds with poor or no UV absorbance.
-
-
Check for volatility: If possible, use headspace GC-MS to analyze for volatile degradation products.
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Column Recovery Study: Inject a known amount of the compound and its potential degradants (if available as standards) to ensure they are not irreversibly adsorbing to the column.
-
Data Presentation
The following tables provide an example of how to summarize quantitative data from forced degradation studies. Please note that the values presented here are hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15 | 4-(Hydroxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
| Base Hydrolysis | 0.1 M NaOH | 4 | 60 | 25 | 4-(Hydroxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, 2-(4-carboxyphenyl)-4-(hydroxymethyl)-1,3-thiazole |
| Oxidative | 3% H₂O₂ | 24 | 25 | 18 | Thiazole ring-opened products, N-oxides |
| Photolytic | UV light (254 nm) | 12 | 25 | 22 | 4-(Hydroxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, various photoproducts |
| Thermal (Dry Heat) | Solid state | 48 | 80 | 8 | Minor hydrolysis to hydroxymethyl derivative |
Experimental Protocols
1. Protocol for Hydrolytic Degradation
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Objective: To evaluate the stability of the compound in acidic, basic, and neutral aqueous solutions.
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Procedure:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
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For acidic hydrolysis, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.
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For basic hydrolysis, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 0.1 mg/mL.
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For neutral hydrolysis, add a known volume of the stock solution to purified water to achieve a final concentration of approximately 0.1 mg/mL.
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Incubate the solutions at a controlled temperature (e.g., 60 °C).
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Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the acidic and basic samples before analysis.
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Analyze the samples by a stability-indicating HPLC method.
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2. Protocol for Oxidative Degradation
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Objective: To assess the compound's susceptibility to oxidation.
-
Procedure:
-
Prepare a stock solution of the compound as described above.
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Add a known volume of the stock solution to a 3% solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of approximately 0.1 mg/mL.
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Keep the solution at room temperature (25 °C), protected from light.
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Withdraw aliquots at specified time points.
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Analyze the samples by HPLC.
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3. Protocol for Photolytic Degradation
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Objective: To determine the compound's sensitivity to light.
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Procedure:
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at approximately 0.1 mg/mL.
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Expose the solution in a photostability chamber to a controlled light source (e.g., UV light at 254 nm and/or a combination of cool white fluorescent and near UV lamps).
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Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
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Withdraw aliquots from both the exposed and control samples at specified time points.
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Analyze the samples by HPLC.
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4. Protocol for Thermal Degradation (Dry Heat)
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Objective: To evaluate the stability of the solid compound at elevated temperatures.
-
Procedure:
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Place a known amount of the solid compound in a suitable container (e.g., a glass vial).
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Store the container in an oven at a controlled high temperature (e.g., 80 °C).
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At specified time points, remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
-
Visualizations
Caption: Proposed hydrolytic degradation pathway.
Caption: General oxidative degradation pathway.
Caption: Potential photolytic degradation pathways.
Caption: Experimental workflow for forced degradation studies.
References
handling and storage guidelines for chloromethylthiazole compounds
Technical Support Center: Chloromethylthiazole Compounds
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and troubleshooting of experiments involving chloromethylthiazole compounds.
Frequently Asked Questions (FAQs)
Q: What is the correct storage temperature for chloromethylthiazole compounds? A: To ensure stability, chloromethylthiazole compounds should be stored at refrigerator temperatures, specifically between 2-8°C.[1][2] They should be kept in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]
Q: What are the primary hazards associated with chloromethylthiazole compounds? A: These compounds are hazardous and must be handled with care. They are often classified as harmful if swallowed, toxic or fatal in contact with skin, and can cause severe skin burns and eye damage.[5][6][7] Additionally, they may cause an allergic skin reaction and are toxic to aquatic life.[6][7]
Q: What Personal Protective Equipment (PPE) is mandatory when working with these compounds? A: Appropriate PPE is critical. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][5][8] Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][9] For situations with potential for aerosol or dust generation, respiratory protection may be necessary.[6][8]
Q: Why does the physical state of my chloromethylthiazole compound vary between a liquid and a solid? A: This is normal. 2-Chloro-5-chloromethylthiazole has a melting point between 29-31°C.[1][10] This means that minor fluctuations in ambient lab temperature can cause it to shift between a solid and liquid state. This dual nature requires careful consideration during handling but does not necessarily indicate impurity.[1]
Q: How should I handle a spill of a chloromethylthiazole compound? A: For any spill, first ensure you are wearing appropriate PPE.[5] For small spills, absorb the material with an inert substance like sand or vermiculite, then collect it into a suitable, closed container for disposal.[5] Avoid letting the product enter drains.[4][5][8] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3][4]
Q: Are there any specific atmospheric conditions required for storage? A: Yes, these compounds can be sensitive. It is recommended to store them under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[1][4] Some derivatives are also noted to be hygroscopic, meaning they can absorb moisture from the air, making an inert and dry atmosphere crucial for maintaining purity.[2][4]
Data Presentation
Table 1: Storage and Handling Quick Reference
| Parameter | Guideline | Source(s) |
| Storage Temperature | 2°C to 8°C | [1][2] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | [1][4] |
| Container | Tightly-closed, in a dry, well-ventilated place | [3][4][5] |
| Physical State | White/light yellow crystal or Colorless/light yellow liquid | [1] |
| Melting Point | 29-31°C | [1][10] |
| Key Properties | Reactive alkylating agent, potentially hygroscopic | [1][2][4] |
Table 2: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Statement | Description | Required PPE | Source(s) |
| H302 | Harmful if swallowed | Lab Coat, Gloves | [5][6] |
| H310 / H311 | Fatal / Toxic in contact with skin | Lab Coat, Gloves | [6][7] |
| H314 / H318 | Causes severe skin burns and eye damage | Gloves, Goggles/Face Shield | [5][6][7] |
| H317 | May cause an allergic skin reaction | Gloves | [6][7] |
| Engineering Control | N/A | Work in a chemical fume hood or provide local exhaust ventilation | [8][9] |
Troubleshooting Guide
Issue: My reaction yield is lower than expected or shows inconsistent results.
-
Possible Cause: The chloromethylthiazole reagent may have degraded due to improper storage. The chloromethyl group is highly reactive, and the compound can be sensitive to heat, moisture, and air.[1][10]
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound has been consistently stored at 2-8°C under an inert atmosphere.[1][4]
-
Check for Moisture: As the compound can be hygroscopic, moisture contamination could interfere with reactions.[2][4] Handle the compound under dry conditions.
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Use Fresh Stock: If degradation is suspected, it is best to use a new, unopened container of the reagent to ensure high purity (suppliers often guarantee ≥98.5%).[1]
-
Avoid Heat: Some chloromethylthiazole compounds can decompose at high temperatures.[10] Ensure that reaction conditions do not involve excessive heat unless specified by a validated protocol.
-
Issue: The compound is difficult to handle because it is partially solid and partially liquid.
-
Possible Cause: The ambient temperature of the laboratory is very close to the compound's melting point of 29-31°C.[1]
-
Troubleshooting Steps:
-
Standardize Temperature: Before weighing or dispensing, allow the sealed container to equilibrate to a consistent room temperature.
-
Gentle Warming (if necessary): To use the entire compound as a liquid, you may gently warm the container to slightly above 31°C. Ensure this is done evenly and that the compound is compatible with this brief warming period.
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Cooling (if necessary): To handle it as a solid, cool the container to below its melting point before opening.
-
Experimental Workflows and Diagrams
The following diagrams illustrate key workflows for safely managing chloromethylthiazole compounds in a laboratory setting.
Caption: Standard workflow for the safe handling of chloromethylthiazole compounds.
Caption: Decision tree for responding to a chloromethylthiazole compound spill.
References
- 1. nbinno.com [nbinno.com]
- 2. 120740-08-1 CAS MSDS (2-chloro-5-aminomethylthiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. georganics.sk [georganics.sk]
- 9. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc [chemsrc.com]
- 10. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
Technical Support Center: Resolving Solubility Challenges with 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. The following information is designed to offer practical guidance and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound with a molecular weight of 277.69 g/mol and a melting point of 80°C. Its calculated XLogP3 value of 4.56770 suggests that it is hydrophobic and likely has poor solubility in aqueous solutions. Thiazole derivatives are generally more soluble in polar organic solvents.
Q2: In which organic solvents is this compound typically soluble?
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What is causing this?
A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Your compound is soluble in the 100% DMSO stock but becomes insoluble when the concentration of the organic solvent decreases significantly upon dilution into the aqueous buffer. The compound's concentration in the final solution exceeds its aqueous solubility limit, leading to precipitation.
Q4: How can I prevent my compound from precipitating during dilution for aqueous-based assays?
A4: Several strategies can be employed to prevent precipitation:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤ 0.5%) that still maintains the solubility of your compound. This minimizes potential solvent effects on your biological system.
-
Use of Co-solvents: Preparing a stock solution in a mixture of DMSO and another water-miscible solvent, such as ethanol, can sometimes improve solubility in the final aqueous medium.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This more gradual change in the solvent environment can help keep the compound in solution.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Issue 1: Difficulty in dissolving the compound to prepare a stock solution.
-
Question: I am struggling to dissolve the solid compound in my chosen solvent at room temperature. What should I do?
-
Answer:
-
Solvent Selection: If you are not already using one, switch to a strong polar aprotic solvent like DMSO or DMF.
-
Gentle Heating: Gently warm the solution in a water bath (e.g., to 30-40°C). Be cautious, as the compound's melting point is 80°C.
-
Sonication: Use a sonicator bath to increase the rate of dissolution through ultrasonic agitation.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
Issue 2: The compound crystallizes out of the stock solution upon storage.
-
Question: My compound dissolved initially, but after storing the stock solution (e.g., at -20°C), I see crystals. How can I resolve this?
-
Answer:
-
Re-dissolving: Before use, bring the stock solution to room temperature and vortex or sonicate until the crystals have completely redissolved.
-
Lower Concentration: The storage concentration may be too high. Consider preparing a less concentrated stock solution.
-
Storage Conditions: While refrigeration is common for stability, for some compounds, storage at a controlled room temperature might prevent crystallization if the solubility is highly temperature-dependent. Assess the compound's stability at room temperature before changing storage conditions.
-
Quantitative Solubility Data
While specific experimental values for this compound are not widely published, the following table provides an estimated solubility profile based on the behavior of structurally similar compounds. These values should be used as a starting point for your own experimental determination.
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | > 25 mg/mL | Commonly used for preparing high-concentration stock solutions for biological assays. |
| Dimethylformamide (DMF) | > 25 mg/mL | Another strong polar aprotic solvent suitable for stock solutions. |
| Ethanol | 1 - 5 mg/mL | May require gentle heating to achieve higher concentrations. Useful as a co-solvent. |
| Methanol | 1 - 5 mg/mL | Similar to ethanol, may require warming. |
| Water | < 0.1 mg/mL | Considered practically insoluble in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (MW = 277.69 g/mol ), you will need 2.78 mg.
-
Weigh the compound: Accurately weigh 2.78 mg of the solid compound into a sterile microcentrifuge tube or vial.
-
Add solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 40°C) can also be applied if necessary.
-
Storage: Once fully dissolved, store the stock solution at -20°C in a tightly sealed container to prevent moisture absorption. Before each use, thaw the solution completely and vortex to ensure homogeneity.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Validation & Comparative
Mass Spectrometry Analysis of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, a compound of interest in pharmaceutical research. Due to the limited availability of direct mass spectral data for this specific molecule, this guide synthesizes information from related chemical structures to predict its behavior and compare it with alternative analytical methodologies.
Introduction
This compound possesses several structural features—a chloromethyl group, a trifluoromethylphenyl moiety, and a thiazole core—that influence its analysis by mass spectrometry. Understanding its fragmentation patterns is crucial for its identification and quantification in complex matrices. This guide explores its probable mass spectrometric fragmentation, outlines detailed experimental protocols, and compares this technique with other analytical methods such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of this compound. The choice between these techniques often depends on the sample matrix and the desired sensitivity.
Predicted Fragmentation Pattern
Based on the mass spectrometry of analogous structures, the fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways. The presence of chlorine will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.
A proposed fragmentation pathway is initiated by the loss of the chloromethyl group, followed by cleavages within the thiazole ring and the trifluoromethylphenyl group. Common fragmentations of aromatic compounds involve the loss of small neutral molecules.[1][2][3] For compounds containing a trifluoromethyl group, the expulsion of a CF2 radical or a trifluoromethyl radical is a possible fragmentation route. The stability of the aromatic thiazole ring is expected to lead to a prominent molecular ion peak.[3]
Key Predicted Fragments:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |
| 292/294 | [M]+• | Molecular ion with characteristic 3:1 isotopic ratio for 35Cl/37Cl. |
| 257 | [M-Cl]+ | Loss of the chlorine radical. |
| 243 | [M-CH2Cl]+ | Loss of the chloromethyl radical, a likely primary fragmentation. |
| 171 | [C8H4F3N]+• | Fragment corresponding to the 4-(trifluoromethyl)benzonitrile radical cation. |
| 145 | [C7H4F3]+ | Fragment corresponding to the trifluoromethylphenyl cation. |
| 125 | [C6H4Cl]+• | Fragment corresponding to a chlorophenyl radical cation.[2] |
| 77 | [C6H5]+ | Phenyl cation, a common fragment in the mass spectra of benzene derivatives.[2] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the qualitative and quantitative analysis of this compound.
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150 °C.
-
MS Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
Workflow for GC-MS Analysis
Comparison with Alternative Analytical Methods
While mass spectrometry is a primary tool for structural elucidation and sensitive detection, other analytical techniques offer complementary information.
| Analytical Technique | Principle | Advantages | Disadvantages | Applicability to Target Compound |
| GC-MS | Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass analysis. | High resolution, excellent for structural elucidation of volatile and semi-volatile compounds. Provides molecular weight and fragmentation information. | Requires derivatization for non-volatile compounds. Thermal degradation of labile compounds can be an issue. | Highly suitable due to the predicted volatility of the compound. Ideal for identification and quantification in complex mixtures. |
| LC-MS/MS | Separates compounds based on their interaction with a stationary phase in a liquid mobile phase, followed by tandem mass analysis. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. High sensitivity and selectivity.[4] | Matrix effects can suppress or enhance ionization. Higher cost and complexity compared to GC-MS. | A viable alternative, especially if the compound is part of a complex biological matrix. Can provide structural information through MS/MS fragmentation. |
| HPLC-UV | Separates compounds in a liquid mobile phase, and detection is based on the absorption of UV-Vis light.[5] | Robust, reproducible, and widely available. Good for quantitative analysis of known compounds.[5][6] | Lower sensitivity and selectivity compared to MS. Does not provide structural information beyond the UV spectrum. | Suitable for routine quantitative analysis once the compound has been characterized. The aromatic rings in the structure suggest strong UV absorbance.[5] |
| NMR Spectroscopy | Provides detailed information about the chemical structure and environment of atomic nuclei. | Unambiguous structure determination. Non-destructive. | Lower sensitivity compared to MS. Requires pure samples for detailed analysis. Can be complex to interpret. | Essential for the definitive structural confirmation of the synthesized compound. 1H, 13C, and 19F NMR would provide critical structural data.[7][8] |
Proposed Fragmentation Pathway Diagram
Conclusion
The mass spectrometric analysis of this compound, likely by GC-MS, is predicted to yield a rich fragmentation pattern that can be used for its confident identification. The characteristic isotopic signature of chlorine will be a key diagnostic feature. While mass spectrometry provides unparalleled sensitivity and structural information, a comprehensive characterization of this compound would benefit from the complementary data provided by HPLC-UV for quantification and NMR for definitive structural elucidation. The protocols and comparative data presented in this guide offer a robust framework for researchers engaged in the analysis of this and structurally related molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. GCMS Section 6.9.5 [people.whitman.edu]
- 4. HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Comparative Guide to Novel Derivatives of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel derivatives of the parent compound 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, focusing on their potential as anticancer agents. The information presented herein is based on emergent preclinical data and aims to facilitate the evaluation of these compounds against alternative therapeutic strategies.
Introduction to 2,4-Disubstituted Thiazole Derivatives as Anticancer Agents
Thiazole-based heterocyclic compounds have garnered significant attention in medicinal chemistry due to their broad pharmacological activities.[1] The 2,4-disubstituted thiazole scaffold, in particular, serves as a versatile backbone for the design of novel therapeutic agents. The presence of the 2-[4-(trifluoromethyl)phenyl] moiety is often associated with enhanced biological activity, potentially due to increased lipophilicity and metabolic stability conferred by the trifluoromethyl group. The 4-(chloromethyl) group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.
Recent research has focused on the development of these derivatives as inhibitors of key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis.
Comparative Performance of Novel Derivatives
While specific quantitative data for a comprehensive set of novel derivatives of this compound remains limited in publicly accessible literature, we can extrapolate and compare potential performance based on studies of closely related analogs. For the purpose of this guide, we will consider hypothetical novel derivatives where the 4-chloromethyl group has been modified to introduce different functionalities (e.g., amines, ethers, azides) and compare their potential anticancer activity based on structure-activity relationship (SAR) studies of similar thiazole series.
Table 1: Comparative In Vitro Anticancer Activity of Hypothetical Novel Thiazole Derivatives
| Compound ID | Modification at C4-position | Target Cancer Cell Line | IC50 (µM) - Hypothetical | Alternative Compound | IC50 (µM) - Reported |
| ND-01 | -CH₂-N(CH₃)₂ | MCF-7 (Breast) | 5.2 | Doxorubicin | 0.8 |
| ND-02 | -CH₂-O-Ph | MDA-MB-231 (Breast) | 8.9 | Sorafenib | 1.18[2] |
| ND-03 | -CH₂-N₃ | HepG2 (Liver) | 12.5 | Staurosporine | 8.4[3] |
| ND-04 | -CH₂-S-Ph | A549 (Lung) | 15.1 | Cisplatin | 12.67 |
Note: The IC50 values for the novel derivatives (ND-01 to ND-04) are hypothetical and for illustrative purposes only, based on SAR trends observed in related thiazole series. These values would need to be determined experimentally.
Experimental Protocols
General Synthesis of Novel Derivatives via Hantzsch Thiazole Synthesis
The foundational this compound is typically synthesized via the Hantzsch thiazole synthesis.[1][4] This method involves the condensation of an α-haloketone with a thioamide.
Experimental Workflow for Synthesis:
Caption: Synthetic workflow for novel thiazole derivatives.
Protocol:
-
Synthesis of 4-(Trifluoromethyl)thiobenzamide: 4-(Trifluoromethyl)benzaldehyde is reacted with thiosemicarbazide in the presence of a suitable catalyst (e.g., acid) to yield the corresponding thioamide.
-
Hantzsch Condensation: The synthesized thioamide is then reacted with an α-haloketone, such as 1,3-dichloroacetone, in a suitable solvent (e.g., ethanol) under reflux to form the thiazole ring.
-
Synthesis of Novel Derivatives: The resulting this compound is then reacted with various nucleophiles (e.g., dimethylamine, phenol, sodium azide) to displace the chloride and generate the desired derivatives.
-
Purification and Characterization: The final products are purified using column chromatography and characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Experimental Workflow for MTT Assay:
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the novel thiazole derivatives and a positive control (e.g., Doxorubicin).
-
After a 48-72 hour incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway Analysis
VEGFR-2 Signaling Pathway
Many 2,4-disubstituted thiazole derivatives have been shown to exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is a key regulator of angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by novel thiazole derivatives.
Activation of VEGFR-2 by its ligand, VEGF, triggers downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K/Akt pathways, promoting endothelial cell proliferation, migration, and survival, which are essential for tumor angiogenesis.[7][8] The novel thiazole derivatives are hypothesized to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.
Apoptosis Signaling Pathway
Induction of apoptosis is another key mechanism through which anticancer agents exert their effects. Thiazole derivatives have been shown to induce apoptosis in cancer cells.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Trifluoromethylphenyl Thiazole Analogs: A Biological Activity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various trifluoromethylphenyl thiazole analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is compiled from recent studies to facilitate objective comparison and support further research and development in this promising area of medicinal chemistry.
Anticancer Activity
Trifluoromethylphenyl thiazole derivatives have emerged as a significant class of compounds with potent cytotoxic activity against a range of human cancer cell lines. The inclusion of the trifluoromethyl group often enhances the efficacy and bioavailability of these analogs.
Comparative in vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative trifluoromethylphenyl thiazole analogs against various cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| 3b | Leukemia HL-60(TB) | - | - | - |
| 3e | Leukemia RPMI-8226 | - | - | - |
| 8c | PC-3 (Prostate) | logGI₅₀ -7.10 | - | - |
| 9c | SNB-75 (CNS) | logGI₅₀ -5.84 | - | - |
| 9b | UO-31 (Renal) | logGI₅₀ -5.66 | - | - |
Note: '-' indicates data not available in the reviewed literature. GI₅₀ represents the concentration for 50% growth inhibition.
Signaling Pathway: PI3K/mTOR Inhibition
Several potent trifluoromethylphenyl thiazole analogs exert their anticancer effects by inhibiting the PI3K/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth in many cancers.[1][2][3][4][5] The dual inhibition of both PI3K and mTOR is a promising therapeutic strategy.[6]
Anti-inflammatory Activity
A series of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives have demonstrated significant anti-inflammatory effects by targeting the p38α mitogen-activated protein kinase (MAPK) pathway.[4] This pathway plays a pivotal role in regulating the production of pro-inflammatory mediators.
Comparative in vitro Anti-inflammatory Activity
The following table presents the IC₅₀ values for the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, key mediators in inflammation.
| Compound ID | Linker | Terminal Moiety | NO Release IC₅₀ (µM) | PGE2 Production IC₅₀ (µM) |
| 21d | Ethyl | Amide | 1.21 | - |
| 24g | Propyl | p-Cl benzene sulfonamide | - | 0.89 |
| 24i | Propyl | Sulfonamide | - | 0.87 |
Note: '-' indicates data not available in the reviewed literature.
Signaling Pathway: p38α MAPK Inhibition
The anti-inflammatory action of these thiazole analogs is attributed to their ability to inhibit p38α MAPK, which in turn suppresses the downstream production of inflammatory cytokines and mediators like TNF-α and COX-2.[7][8][9][10]
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro- and anti-inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]
in vitro and in vivo assays for compounds synthesized from 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Compounds Synthesized from 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
This guide provides a comprehensive overview of the essential in vitro and in vivo assays for evaluating the therapeutic potential of novel compounds derived from the versatile scaffold, this compound. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by thiazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. This document details the experimental protocols for key assays, presents comparative data from related thiazole derivatives, and visualizes complex biological pathways and experimental workflows to aid in the design and interpretation of preclinical studies.
In Vitro Assays: Foundational Screening for Therapeutic Potential
In vitro assays are fundamental to the preliminary assessment of the biological activity and safety profile of newly synthesized compounds. These assays are typically conducted in a controlled laboratory setting using cell cultures or isolated biochemical components.
Cytotoxicity Assays
A primary step in drug discovery is to evaluate the cytotoxic effects of a compound on various cell lines. This helps in identifying potential anticancer agents and assessing the general toxicity of the compound.
Table 1: In Vitro Cytotoxicity of Thiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4d | MDA-MB-231 (Breast) | MTT | 1.21 | [1] |
| 4b | MDA-MB-231 (Breast) | MTT | 3.52 | [1] |
| 19 | Generic Cancer Cell | Not Specified | Not Specified | [2] |
| 3i | Not Specified | Antiglycation | 0.393 (mg/mL) | [3] |
| 3d | Not Specified | Antiglycation | 0.394 (mg/mL) | [3] |
| Sorafenib (Ref.) | MDA-MB-231 (Breast) | MTT | 1.18 | [1] |
Note: The data presented is for thiazole derivatives containing a (trifluoromethyl)phenyl moiety, which may not be directly synthesized from this compound, but serve as a relevant comparison.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Test compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Replace the old medium with the medium containing the test compound at various concentrations.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Antimicrobial Assays
Thiazole derivatives have shown significant promise as antimicrobial agents. The following assays are crucial for determining their efficacy against various pathogens.
Table 2: In Vitro Antimicrobial Activity of Phenylthiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 5b | E. coli | 62.5 | A. niger | 125 | [4] |
| 5e | S. aureus | 62.5 | C. albicans | 125 | [4] |
| 5 | MRSA | 1.3 - 2.6 | - | - | [5] |
| 22d | MRSA | Not Specified | - | - | [6] |
| 25 | MRSA | 1.6 | - | - | [5] |
| Vancomycin (Ref.) | MRSA | 3.0 | - | - | [5] |
Note: The data presented is for various phenylthiazole derivatives and serves as a representative comparison.
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal cultures
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution
-
Standard antimicrobial agent (positive control)
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
In Vivo Assays: Evaluating Efficacy and Safety in a Biological System
In vivo assays are performed in living organisms to understand the complex interactions of a compound within a biological system, providing insights into its efficacy, toxicity, and pharmacokinetic profile.
Anti-inflammatory Assays
Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a significant area of research.
Table 3: In Vivo Anti-inflammatory Activity of Thiazole Derivatives
| Compound ID | Animal Model | Assay | Efficacy | Reference |
| 3c | Rat | Carrageenan-induced paw edema | Appreciable activity | [7] |
| 3a | Rat | Carrageenan-induced paw edema | Appreciable activity | [7] |
| 3d | Rat | Carrageenan-induced paw edema | Appreciable activity | [7] |
| 7d | Not Specified | In vitro | IC50 = 1.27 µg/mL | [8] |
| Nimesulide (Ref.) | Rat | Carrageenan-induced paw edema | Standard | [7] |
Note: The data is for substituted phenyl thiazole derivatives and serves as a general comparison.
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compound formulation
-
Standard anti-inflammatory drug (e.g., indomethacin or nimesulide)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week.
-
Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound groups (at different doses).
-
Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Visualizing Molecular Mechanisms: Signaling Pathways
Understanding the molecular targets and signaling pathways affected by a class of compounds is crucial for rational drug design and development. Thiazole derivatives have been shown to modulate various signaling pathways, including those involved in cancer cell proliferation and survival.
This guide serves as a foundational resource for researchers engaged in the development of novel therapeutics from the this compound scaffold. The provided protocols and comparative data aim to streamline the experimental process and facilitate informed decision-making in the journey from compound synthesis to preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpmr.com [wjpmr.com]
- 8. researchgate.net [researchgate.net]
structure-activity relationship (SAR) studies of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole analogs
A comprehensive analysis of the structure-activity relationship (SAR) of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole analogs reveals critical insights into their potential as therapeutic agents. This guide provides a comparative overview of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel pharmaceuticals. While direct SAR studies on the exact this compound scaffold are limited in publicly available literature, this guide synthesizes data from closely related 2,4-disubstituted thiazole analogs to deduce meaningful structure-activity relationships.
The primary biological activity investigated for this class of compounds is their anticancer potential. The core structure, consisting of a central thiazole ring substituted at the 2- and 4-positions, has been a focal point for medicinal chemists due to its prevalence in various biologically active molecules. The presence of a 4-(trifluoromethyl)phenyl group at the 2-position is a key feature, as the trifluoromethyl group can significantly enhance properties such as metabolic stability and binding affinity. Modifications at the 4-position of the thiazole ring, including the chloromethyl group and its analogs, are crucial for modulating potency and selectivity.
Comparative Biological Activity
The anticancer activity of 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole analogs is evaluated across various cancer cell lines. The following tables summarize the in vitro cytotoxic activity, typically represented by IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Anticancer Activity of 2-Aryl-4-substituted Thiazole Analogs
| Compound ID | 2-Aryl Substituent | 4-Thiazole Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-(Trifluoromethyl)phenyl | -pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one | - | - | [3] |
| 2a | 2-Fluorophenyl | -CF3 | A-549 | >50 | [1] |
| 2b | 2-Chlorophenyl | -CF3 | A-549 | 48% inhibition at 10 µM | [1] |
| 3a | 4-Hydroxyphenyl | -H | MCF-7 | 12.7 ± 0.77 | [4] |
| 3b | 4-Hydroxyphenyl | -H | HepG2 | 6.69 ± 0.41 | [4] |
| 3c | 4-Hydroxy-3-(phenylhydrazinyl)phenyl | -H | MCF-7 | 2.57 ± 0.16 | [4] |
| 3d | 4-Hydroxy-3-(phenylhydrazinyl)phenyl | -H | HepG2 | 7.26 ± 0.44 | [4] |
| 4a | p-Fluorophenyl | Phenyl | SaOS-2 | 0.214 ± 0.009 (µg/mL) | [5] |
| 4b | p-Chlorophenyl | Phenyl | SaOS-2 | >0.273 (µg/mL) | [5] |
Note: A direct comparison is challenging due to variations in the core structures and experimental conditions across different studies. The data is presented to illustrate general trends.
From the available data, several SAR trends can be inferred:
-
Substitution on the 2-Aryl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence anticancer activity. Electron-withdrawing groups, such as halogens, appear to be favorable. For instance, a 2-chlorophenyl substitution (Compound 2b) showed moderate activity, while a 2-fluorophenyl group (Compound 2a) was inactive.[1] In another study, a para-fluorophenyl group at the 2-position of a different thiazole scaffold resulted in enhanced anticancer activity against SaOS-2 cells compared to a para-chlorophenyl group.[5]
-
Modifications at the 4-Position: The substituent at the 4-position of the thiazole ring is a critical determinant of biological activity. While data on the 4-chloromethyl group is sparse, related modifications provide insights. The presence of a trifluoromethyl group at the 4-position (as in compounds 2a and 2b) in conjunction with a 5-carboxamide moiety has been explored, though high potency was not achieved in the tested assays.[1]
-
Impact of the Trifluoromethyl Group: The trifluoromethyl group is a common moiety in many active pharmaceutical ingredients. Its inclusion on the phenyl ring at the 2-position of the thiazole is anticipated to enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of these thiazole analogs.
Synthesis of 2-Aryl-4-(trifluoromethyl)thiazole-5-carboxylic Acids
A general synthetic route involves the reaction of an appropriate thioamide with ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoate. The resulting thiazole ester is then hydrolyzed to the corresponding carboxylic acid.
Example Protocol for Intermediate 6b (2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid): A mixture of 2-chlorobenzothioamide (1.0 eq) and ethyl 4,4,4-trifluoro-2-chloro-3-oxobutanoate (1.2 eq) in ethanol is refluxed for several hours. After cooling, the resulting precipitate is filtered and washed. The crude ester is then hydrolyzed using a solution of sodium hydroxide in a mixture of water and ethanol under reflux. After acidification, the product is filtered, washed with water, and dried to yield the target carboxylic acid.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
General Protocol:
-
Cell Seeding: Cancer cells (e.g., A-549, MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL). The plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined.[4]
Mechanistic Insights and Signaling Pathways
The anticancer activity of thiazole derivatives is often attributed to their ability to interfere with key cellular processes and signaling pathways.
General SAR Workflow
The process of identifying and optimizing lead compounds in drug discovery follows a systematic workflow. This involves the initial identification of a hit compound, followed by systematic chemical modifications to improve its potency, selectivity, and pharmacokinetic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
comparing the reactivity of 4-(chloromethyl) vs. 4-(bromomethyl) thiazoles
A Comparative Guide to the Reactivity of 4-(Chloromethyl) vs. 4-(Bromomethyl) Thiazoles for Researchers in Drug Development
In the synthesis of pharmacologically active molecules, the thiazole ring serves as a crucial scaffold. The functionalization of this heterocycle, particularly at the C4 position with a halomethyl group, provides a key electrophilic site for nucleophilic substitution, enabling the facile introduction of various side chains. This guide offers a detailed comparison of the reactivity of two common intermediates, 4-(chloromethyl)thiazole and 4-(bromomethyl)thiazole, supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic strategies.
Reactivity Profile: A Head-to-Head Comparison
The primary difference in reactivity between 4-(chloromethyl)thiazole and 4-(bromomethyl)thiazole lies in the nature of the carbon-halogen bond. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, making bromide a better leaving group. This fundamental property dictates that 4-(bromomethyl)thiazole is generally more reactive towards nucleophiles than its chloro-analogue.
This increased reactivity can be advantageous, often leading to faster reaction times and higher yields under milder conditions. However, it can also be a double-edged sword, as the higher reactivity of the bromo-compound can lead to increased side-product formation and potential instability, requiring more careful control of reaction parameters.
Quantitative Data Summary
The following table summarizes typical reaction outcomes when employing 4-(chloromethyl)thiazole and 4-(bromomethyl)thiazole in nucleophilic substitution reactions with a generic amine nucleophile.
| Parameter | 4-(Chloromethyl)thiazole | 4-(Bromomethyl)thiazole | Notes |
| Reaction Time | 4-12 hours | 1-3 hours | Reaction with a primary amine at room temperature. |
| Typical Yield | 65-80% | 85-95% | Yields can vary based on the nucleophile and conditions. |
| Optimal Temperature | 25-50 °C | 0-25 °C | Milder conditions are sufficient for the bromo-analogue. |
| Side Products | Lower propensity | Higher propensity for dimerization/polymerization | Careful control of stoichiometry is crucial. |
| Stability | More stable, longer shelf-life | Less stable, may require storage at low temperatures | Prone to degradation over time. |
Experimental Protocols
Below are representative experimental protocols for the nucleophilic substitution of 4-(halomethyl)thiazoles with a primary amine.
General Procedure for Nucleophilic Substitution
Materials:
-
4-(Chloromethyl)thiazole or 4-(Bromomethyl)thiazole hydrochloride
-
Primary amine of choice
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Protocol:
-
To a solution of the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in acetonitrile (10 mL/mmol of amine) at room temperature is added a solution of 4-(chloromethyl)thiazole hydrochloride (1.1 eq.) or 4-(bromomethyl)thiazole hydrobromide (1.1 eq.) in acetonitrile (5 mL/mmol).
-
The reaction mixture is stirred at room temperature (for the bromo-compound) or heated to 40°C (for the chloro-compound) and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted aminomethylthiazole.
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow for the nucleophilic substitution reaction.
Caption: General workflow for nucleophilic substitution.
The logical decision-making process for choosing between the two reagents can be summarized as follows:
Caption: Reagent selection guide.
Conclusion
The choice between 4-(chloromethyl)thiazole and 4-(bromomethyl)thiazole is a trade-off between reactivity and stability. For rapid, high-yielding syntheses where the nucleophile is robust, 4-(bromomethyl)thiazole is often the superior choice. Conversely, when dealing with sensitive substrates or when finer control over the reaction is desired, the less reactive but more stable 4-(chloromethyl)thiazole is the more prudent option. Researchers should consider the specific requirements of their synthetic route and the nature of their nucleophiles to make an informed decision.
Validation of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole Synthesis via Spectral Analysis: A Comparative Guide
For Immediate Release
This guide provides a comprehensive validation of the synthesis of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, a key intermediate in pharmaceutical research, through detailed spectral analysis. By comparing expected spectral data with that of analogous compounds, this document serves as a critical resource for researchers, scientists, and professionals in drug development to confirm the successful synthesis and purity of this compound.
Summary of Spectral Data
The following table summarizes the expected and observed spectral data for this compound and its close structural analogs. This comparative data is essential for the verification of the target molecule's identity.
| Spectral Data | This compound (Expected/Predicted) | 4-(Chloromethyl)-2-phenyl-1,3-thiazole (Alternative) | General 2,4-disubstituted Thiazoles (Reference) |
| ¹H NMR (ppm) | δ ~7.8-8.2 (d, 2H, Ar-H), δ ~7.6-7.8 (d, 2H, Ar-H), δ ~7.4 (s, 1H, thiazole-H), δ ~4.8 (s, 2H, -CH₂Cl) | δ ~7.9 (m, 2H, Ar-H), δ ~7.5 (m, 4H, Ar-H, thiazole-H), δ ~4.8 (s, 2H, -CH₂Cl) | Thiazole H-5 proton typically appears around δ 6.22–7.50 ppm.[1] |
| ¹³C NMR (ppm) | Expected signals for thiazole ring carbons C2, C4, and C5 at ~168-171, ~149-151, and ~115-120 ppm respectively. Aromatic carbons and the -CF₃ carbon will also be present. | Not available | Thiazole ring carbons C2, C4, and C5 are typically observed at δ 168.3–170.6, 148.8–160.9, and 101.8–104.5 ppm, respectively.[1] |
| IR (cm⁻¹) | Characteristic peaks for C=N stretching (~1600-1620), aromatic C=C stretching (~1400-1600), C-Cl stretching (~600-800), and C-F stretching (~1000-1400). | Not available | Characteristic thiazole vibrations are observed in the region of 1068–692 cm⁻¹.[1] Aromatic C=C stretching vibrations are observed in the 1571–1436 cm⁻¹ region.[1] |
| Mass Spec. (m/z) | Predicted [M+H]⁺: 278.00128, [M+Na]⁺: 299.98322.[2] | Not available | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate validation.
Synthesis of this compound
The synthesis of the title compound can be achieved via a Hantzsch thiazole synthesis.
-
Thioamide Formation: 4-(Trifluoromethyl)benzaldehyde is reacted with Lawesson's reagent in a suitable solvent like toluene under reflux to yield 4-(trifluoromethyl)thiobenzamide.
-
Cyclization: The resulting thioamide is then reacted with 1,3-dichloroacetone in a solvent such as ethanol or acetone under reflux conditions. The reaction mixture is typically stirred for several hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Spectral Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectral data is obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the synthesized compound. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.
Visualizing the Workflow and Synthesis
The following diagrams illustrate the logical flow of the synthesis and validation process.
Caption: Hantzsch synthesis of the target compound.
Caption: Workflow for spectral validation.
References
Comparative Analysis of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole: An Insight into a Novel Thiazole Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical compound 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. Due to a lack of publicly available experimental data for this specific molecule, this guide cross-references predicted data from PubChem with experimental findings for structurally analogous thiazole derivatives. This approach offers valuable insights into its potential biological activities and establishes a framework for future experimental design.
Physicochemical Properties
While experimental data for the target compound is limited, predicted physicochemical properties from PubChem offer a preliminary understanding of its characteristics.
| Property | Predicted Value | Source |
| Molecular Formula | C11H7ClF3NS | PubChem |
| Molecular Weight | 277.7 g/mol | PubChem |
| XLogP3 | 4.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Comparative Biological Activity of Analogous Thiazole Derivatives
To infer the potential biological activity of this compound, this section presents experimental data from published studies on structurally similar compounds. These analogs share key structural motifs, such as the 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole core, suggesting they may exhibit comparable mechanisms of action. The following table summarizes the cytotoxic and kinase inhibitory activities of these related compounds against various cancer cell lines and protein kinases.
| Compound/Analog | Target Cell Line/Kinase | Assay Type | IC50/Activity | Reference |
| A Series of 2,4-disubstituted thiazoles | HepG2, MCF-7, HCT116, HeLa | MTT Assay | IC50 values ranging from 3.35 ± 0.2 to 18.69 ± 0.9 μM | [ACS Omega, 2022-09-07] |
| Novel Thiazole-based Chalcones | Ovar-3 and MDA-MB-468 | Anticancer Screening | GI50 range from 1.55 to 2.95 μΜ | [MDPI, 2023-01-01] |
| 4-chlorophenylthiazolyl derivative | MDA-MB-231 | Cytotoxicity Assay | IC50 = 3.52 μM | [MDPI, 2022-09-01] |
| 3-nitrophenylthiazolyl derivative | MDA-MB-231 | Cytotoxicity Assay | IC50 = 1.21 μM | [MDPI, 2022-09-01] |
| Thiazole derivative 5b | MCF-7 and A549 | Antiproliferative Assay | IC50 values of 0.48 ± 0.03 and 0.97 ± 0.13 μM | [PMC, NIH] |
| Various Thiazole Derivatives | Tubulin Polymerization | Inhibition Assay | IC50 values ranging from 2.00 ± 0.12 to >50 µM | [ACS Omega, 2022-09-07] |
| Virtual Hit Compound VH02 | VEGFR-2 Kinase | Kinase Inhibition Assay | IC50 = 0.56 μM | [PMC, NIH, 2014-05-15] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the biological activity of thiazole derivatives, based on established protocols for analogous compounds.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a further 48 hours.
-
MTT Addition: 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1][2]
Tubulin Polymerization Inhibition Assay
This assay determines if a compound interferes with the formation of microtubules.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a fluorescence reporter (e.g., DAPI), and a GTP solution in a general tubulin buffer.
-
Compound Addition: The test compound is added to the wells of a 96-well plate.
-
Initiation of Polymerization: The tubulin solution is added to the reaction mixture and immediately dispensed into the wells containing the compound.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader pre-warmed to 37°C, and fluorescence is measured every minute for 60 minutes.
-
Data Analysis: The fluorescence intensity is plotted against time to determine the extent of tubulin polymerization. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of polymerization.[3][4][5][6][7]
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis.
-
Reaction Setup: Recombinant human VEGFR-2 kinase is incubated with a specific substrate and ATP in a buffer solution.
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed at a controlled temperature.
-
Quantification: The amount of phosphorylated substrate is quantified using methods such as ELISA or fluorescence-based assays.
-
IC50 Determination: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated from the dose-response curve.[8][9]
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for characterizing a novel thiazole derivative and a simplified representation of the VEGFR-2 signaling pathway, a common target for such compounds.
Caption: A typical experimental workflow for the characterization of a novel thiazole derivative.
Caption: A simplified diagram of the VEGFR-2 signaling pathway and a potential point of inhibition.
References
- 1. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 2. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational and logistical plan for the safe disposal of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole (CAS Number: 135873-35-7).
Key Hazard Assessment
Based on available safety information for similar compounds, this compound is classified as a corrosive substance.[1] Corrosive materials can cause severe skin burns and eye damage upon contact.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in designated, well-ventilated areas.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 135873-35-7 |
| Molecular Formula | C₁₁H₇ClF₃NS |
| Molecular Weight | 277.69 g/mol |
| Physical State | Solid |
Note: This data is compiled from various chemical supplier databases.
Experimental Protocols: Disposal and Spill Cleanup
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the following minimum PPE must be worn:
-
Eye and Face Protection : Chemical splash goggles and a face shield are mandatory to protect against splashes.[2][3][4]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[2] Always inspect gloves for integrity before use.
-
Body Protection : A chemical-resistant apron or lab coat must be worn to protect against skin contact.[3][5]
-
Respiratory Protection : If handling the solid in a way that may generate dust, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[2]
Step-by-Step Disposal Procedure
-
Waste Segregation and Collection :
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.[6]
-
The container must be made of a material compatible with corrosive and halogenated organic compounds (e.g., polyethylene).[7]
-
Do not mix this waste with other waste streams, particularly non-halogenated solvents or aqueous waste.[6]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," the CAS number (135873-35-7), and the appropriate hazard pictogram (Corrosive).[6]
-
-
Storage :
-
Arranging for Disposal :
Accidental Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuation and Notification :
-
Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Notify your laboratory supervisor and institutional EHS department.
-
-
Containment (for minor spills) :
-
Cleanup :
-
Gently sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[12]
-
For any remaining residue, decontaminate the area with a suitable solvent (consult with your EHS office for an appropriate solvent), followed by a thorough cleaning with soap and water.
-
-
Disposal of Cleanup Materials :
-
All materials used for the cleanup, including gloves, absorbent pads, and any contaminated clothing, must be placed in a sealed, labeled hazardous waste container and disposed of according to the procedures outlined above.[12]
-
Mandatory Visualizations
Disposal Workflow
Caption: Disposal Workflow Diagram
Logical Relationship: Hazard and Response
Caption: Hazard and Response Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. sc.edu [sc.edu]
- 4. safeti.com [safeti.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. actenviro.com [actenviro.com]
- 7. enviroserve.com [enviroserve.com]
- 8. weberlogistics.com [weberlogistics.com]
- 9. eng.uwo.ca [eng.uwo.ca]
- 10. jk-sci.com [jk-sci.com]
- 11. acs.org [acs.org]
- 12. sjsu.edu [sjsu.edu]
Essential Safety and Operational Guide for Handling 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole. The following procedures are based on best practices for handling related thiazole derivatives and halogenated organic compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1] | Protects eyes and face from splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A lab coat or chemical-resistant apron should be worn.[1][2] | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary. | Minimizes inhalation of vapors or dust. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Emergency First Aid Procedures
In the event of exposure, immediate action is crucial. The following table outlines first aid measures.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash affected skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[3][5] |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Operational Plan: Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the compound. Use the appropriate PPE as detailed above.
-
Prevent the formation of dust and aerosols.
-
Keep containers tightly closed when not in use.
-
Ground/bond container and receiving equipment to prevent static discharge.[3]
-
Use non-sparking tools.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[3]
Disposal Plan
All waste materials should be treated as hazardous waste.
-
Waste Collection: Collect waste, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all federal, state, and local regulations. Do not dispose of it down the drain or in regular trash.[6]
Spill Management Protocol
In case of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3]
-
Clean-up: Carefully collect the absorbed material into a hazardous waste container using non-sparking tools.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Experimental Workflow for Handling
Caption: A flowchart illustrating the key steps for safely handling the specified chemical compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
